2-(4-Formylphenyl)acetonitrile
Description
The exact mass of the compound 2-(4-Formylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Formylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-formylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHSRQNYMRFQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512092 | |
| Record name | (4-Formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55211-74-0 | |
| Record name | (4-Formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formylphenyl)acetonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Formylphenyl)acetonitrile physical properties
An In-depth Technical Guide to 2-(4-Formylphenyl)acetonitrile for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Formylphenyl)acetonitrile, a bifunctional aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. The document delineates its core physical and chemical properties, provides detailed spectroscopic analysis for unambiguous identification, and outlines robust protocols for its synthesis and purification. Furthermore, it explores the compound's chemical reactivity and highlights its role as a versatile intermediate in the development of novel pharmaceuticals and functional materials. This guide is intended to serve as a critical resource for researchers, chemists, and drug development professionals, enabling them to leverage the unique attributes of this molecule in their scientific endeavors.
Introduction: A Versatile Synthetic Building Block
2-(4-Formylphenyl)acetonitrile, also known as 4-formylphenylacetonitrile, is an organic compound featuring a phenyl ring substituted with both a formyl (aldehyde) and an acetonitile group at the para position. This unique arrangement of electron-withdrawing groups on a stable aromatic scaffold makes it a highly valuable and versatile intermediate.[1] The presence of two distinct and reactive functional handles—the aldehyde and the nitrile—allows for a wide array of sequential or orthogonal chemical transformations.[1]
The aldehyde group is amenable to nucleophilic additions, reductions, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.[1] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, serving as a gateway to numerous other functionalities.[1] This dual reactivity is a cornerstone of its utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its application as a precursor for novel drug candidates, especially those targeting protein-protein interactions, underscores its importance in the field of medicinal chemistry.[1]
Physicochemical and Structural Properties
Accurate identification and handling of a chemical compound begin with a thorough understanding of its fundamental properties.
Key Physical Properties
The primary physical characteristics of 2-(4-Formylphenyl)acetonitrile are summarized in the table below. The compound is typically a crystalline solid at room temperature, a property that facilitates its handling and purification by recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | Pale yellow to green crystalline solid/powder | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | Data not readily available; may decompose upon heating. | N/A |
| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and acetonitrile. | [4] |
| Storage Temperature | 4°C |
Molecular Identifiers
For unambiguous documentation and database searching, the following structural identifiers are used.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-formylphenyl)acetonitrile | [3] |
| CAS Number | 55211-74-0 | [3] |
| InChI | 1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2 | [3] |
| InChIKey | QKHSRQNYMRFQHB-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC=C1CC#N)C=O | [3] |
Molecular Structure
The 2D structure of 2-(4-Formylphenyl)acetonitrile highlights the para-substitution pattern of the formyl and cyanomethyl groups on the benzene ring.
Caption: 2D structure of 2-(4-Formylphenyl)acetonitrile.
Spectroscopic Characterization
The unique structural features of 2-(4-Formylphenyl)acetonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and purity assessment.
¹H NMR Spectroscopy
The proton NMR spectrum provides clear diagnostic signals for each part of the molecule. In a typical deuterated solvent like CDCl₃:
-
Aldehydic Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.9-10.1 ppm . Its significant deshielding is due to the strong anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
-
Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the strongly deshielding formyl group are expected around δ 7.9-8.0 ppm , while the protons ortho to the cyanomethyl group will appear slightly upfield, around δ 7.4-7.6 ppm .[5]
-
Methylene Protons (-CH₂CN): A sharp singlet corresponding to the two benzylic protons is expected around δ 3.8-4.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, with key signals anticipated at:
-
Aldehyde Carbonyl Carbon (-CHO): ~191-193 ppm
-
Aromatic Carbons (-C₆H₄-): Four signals are expected in the ~128-140 ppm range. The carbon attached to the formyl group will be the most downfield of the ring carbons.
-
Nitrile Carbon (-CN): ~117-119 ppm
-
Methylene Carbon (-CH₂CN): ~23-25 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for confirming the presence of the two key functional groups.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ .[6]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band will appear around 1690-1710 cm⁻¹ . The conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.[7]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals from the methylene group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak (M⁺): The parent peak should be clearly visible at m/z = 145 .
-
Key Fragmentation Pathways:
-
Loss of the formyl radical (•CHO) resulting in a fragment at m/z = 116 .
-
Loss of a hydrogen atom (H•) from the aldehyde, leading to a strong peak at m/z = 144 .
-
Benzylic cleavage to lose the •CH₂CN radical is less common but may result in a fragment at m/z = 91 (tropylium ion is less likely due to the formyl group).
-
Synthesis and Purification Protocol
Several synthetic routes to 2-(4-Formylphenyl)acetonitrile have been reported.[1] A common and reliable method involves the direct formylation of a phenylacetonitrile precursor or the cyanation of a formyl-substituted benzyl halide. The following section details a representative laboratory-scale synthesis starting from 4-bromobenzaldehyde.
Causality of Experimental Design
This two-step synthesis is designed for efficiency and high yield.
-
Step 1: Rosenmund–von Braun Reaction (Cyanation): 4-Bromobenzaldehyde is converted to 4-formylbenzonitrile. This nucleophilic substitution requires a cyanide source (e.g., CuCN) and a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction at elevated temperatures. The copper(I) cyanide is crucial as it provides the cyanide nucleophile and coordinates to the aryl halide, activating it for substitution.
-
Step 2: Introduction of the Methylene Group: This step is conceptual and less direct than starting with a different precursor. A more practical and widely cited approach is the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile.[1] This requires a strong base (e.g., sodium ethoxide) to deprotonate the weakly acidic acetonitrile, generating the cyanomethyl anion which then acts as the nucleophile attacking the aldehyde carbonyl. However, this leads to an unsaturated product.
A more direct and reliable synthesis often starts with 4-(bromomethyl)benzonitrile, followed by formylation, or starts from 4-formylbenzyl bromide followed by cyanation. For this guide, we will outline a general procedure based on the nucleophilic substitution of a benzyl halide, a common and robust transformation.
Caption: General workflow for the synthesis of 2-(4-Formylphenyl)acetonitrile.
Step-by-Step Synthesis Protocol
-
Objective: To synthesize 2-(4-Formylphenyl)acetonitrile from 4-formylbenzyl bromide.
-
Materials: 4-formylbenzyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-formylbenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can yield highly pure crystalline material.[1]
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(4-Formylphenyl)acetonitrile stems from the independent reactivity of its two functional groups.
Reactions at the Formyl Group
-
Nucleophilic Addition: The aldehyde readily reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Reduction: It can be selectively reduced to a primary alcohol (4-(hydroxymethyl)phenyl)acetonitrile using mild reducing agents like sodium borohydride (NaBH₄).[1]
-
Condensation Reactions: It undergoes condensation with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel or Wittig reactions.[1]
Reactions at the Nitrile Group
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (4-formylphenyl)acetic acid.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine, yielding 2-(4-formylphenyl)ethan-1-amine.
-
Cyclization: The nitrile is a key component in the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or pyrimidines.[1]
Caption: Reactivity pathways of the formyl and nitrile functional groups.
Application in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, a structurally related compound, 2-(4-formylphenyl)propionic acid, is a direct precursor to Pelubiprofen , a non-steroidal anti-inflammatory drug (NSAID).[2] This highlights the role of the formylphenyl moiety as a core scaffold in drug design, where the formyl group can be elaborated into more complex side chains to modulate biological activity.[2]
Safety and Handling
As with any active chemical reagent, proper handling of 2-(4-Formylphenyl)acetonitrile is paramount for laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. The compound should be handled in a well-ventilated chemical fume hood, and appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
2-(4-Formylphenyl)acetonitrile is a strategically important bifunctional molecule that offers a wealth of synthetic possibilities. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug development, this compound represents a valuable starting point for the construction of novel therapeutic agents, providing a robust scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full synthetic potential.
References
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Organic Syntheses. (1938). α-PHENYLACETOACETONITRILE. Org. Synth. 1938, 18, 66. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxyphenylacetonitrile. Available at: [Link]
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ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available at: [Link]
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PubMed. (n.d.). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Available at: [Link]
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CORE. (2017, February 15). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]
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MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. Available at: [Link]
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ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. Available at: [Link]
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PubMed. (2023, April 14). Use of Liquid Chromatography--Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite. Available at: [Link]
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NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Available at: [Link]
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New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]
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MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]
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Riverland Trading. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Available at: [Link]
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A Technical Guide to 2-(4-Formylphenyl)acetonitrile: Structure, Synthesis, and Applications in Modern Chemistry
Abstract: 2-(4-Formylphenyl)acetonitrile stands as a pivotal bifunctional molecule in contemporary organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a versatile nitrile group on a stable phenylacetonitrile framework, it serves as a highly valuable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes, and key applications, with a particular focus on its utility for researchers in drug discovery and materials science. We will explore the causality behind synthetic strategies and handling protocols, ensuring a blend of theoretical knowledge and practical insight for laboratory professionals.
Chemical Identity and Nomenclature
2-(4-Formylphenyl)acetonitrile is an aromatic compound characterized by a benzene ring substituted at the para positions (1 and 4) with a cyanomethyl group (-CH₂CN) and a formyl group (-CHO). This unique arrangement of functional groups dictates its reactivity and utility.
The definitive nomenclature and key identifiers for this compound are established by authoritative chemical bodies. The International Union of Pure and Applied Chemistry (IUPAC) name is 2-(4-formylphenyl)acetonitrile [1]. It is also commonly known by synonyms such as 4-Formylbenzeneacetonitrile and (4-formylphenyl)acetonitrile[1].
Caption: Chemical structure of 2-(4-Formylphenyl)acetonitrile.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-formylphenyl)acetonitrile[1][2] |
| CAS Number | 55211-74-0[1][2] |
| Molecular Formula | C₉H₇NO[1][2] |
| Molecular Weight | 145.16 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CC=C1CC#N)C=O[1][2] |
| InChI Key | QKHSRQNYMRFQHB-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Understanding the physical and chemical properties of 2-(4-Formylphenyl)acetonitrile is crucial for its proper handling, storage, and application in experimental design.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Pale yellow to green crystalline solid / powder | [2] |
| Melting Point | 84-86 °C | [2] |
| Purity | ≥95% (typical commercial grade) | |
| Storage Temperature | 2-8°C, inert atmosphere | [3] |
The Synthetic Landscape
The synthesis of 2-(4-Formylphenyl)acetonitrile is of significant interest due to its value as an intermediate. Synthetic strategies are typically designed to efficiently install the two key functional groups onto the aromatic ring. The choice of route often depends on the availability and cost of starting materials and the desired scale of the reaction.
One common and effective approach begins with a para-substituted benzyl precursor, such as 4-bromobenzyl cyanide. This strategy leverages the well-established chemistry of aryl halides for functional group interconversion.
Caption: A representative synthetic workflow for 2-(4-Formylphenyl)acetonitrile.
Experimental Protocol: Synthesis from 4-Bromobenzyl Cyanide
This protocol describes a laboratory-scale synthesis via a lithium-halogen exchange followed by formylation. The choice of n-butyllithium (n-BuLi) is critical as it is a strong enough base to facilitate the exchange at low temperatures, preventing side reactions. Dimethylformamide (DMF) serves as the electrophilic source of the formyl group.
Materials:
-
4-Bromobenzyl cyanide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl cyanide (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This low temperature is essential to prevent premature reaction of the lithiated species with the nitrile group of another molecule.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours at this temperature.
-
Quenching and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(4-Formylphenyl)acetonitrile as a solid.
Reactivity and Applications
The synthetic value of 2-(4-Formylphenyl)acetonitrile stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful tool in multistep synthesis.
-
The Formyl Group: As an aldehyde, this group is susceptible to nucleophilic attack and oxidation. It readily participates in reactions such as Wittig olefinations, reductive aminations to form secondary and tertiary amines, and aldol condensations.
-
The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. The adjacent methylene (-CH₂-) is acidic and can be deprotonated to form a nucleophilic carbanion.
Applications in Drug Discovery
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group, in particular, is a common functional group in many pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other groups.[2]
-
Scaffold for Novel Therapeutics: 2-(4-Formylphenyl)acetonitrile serves as an excellent starting point for creating libraries of compounds for high-throughput screening. For instance, the formyl group can be elaborated into various heterocycles, while the nitrile provides a handle for introducing diversity. Its structure suggests potential as a precursor for drug candidates targeting diseases associated with protein-protein interactions.[2]
-
COX-2 Inhibitors: The broader class of compounds bearing a 4-substituted phenyl moiety has shown significant biological activity. For example, molecules with a 4-methylsulfonylphenyl group are known to be potent and specific COX-2 inhibitors, which are important anti-inflammatory agents.[4] This highlights the therapeutic potential of elaborating the core structure of 2-(4-formylphenyl)acetonitrile.
Utility in Materials Science
The combination of an aromatic core with polar functional groups makes 2-(4-Formylphenyl)acetonitrile an intriguing candidate for materials science research. It could be explored as a monomer or precursor for the development of novel polymers, liquid crystals, or other functional materials with tailored electronic or optical properties.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount when working with 2-(4-Formylphenyl)acetonitrile.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: Causes skin irritation and serious eye irritation[1].
-
Respiratory Effects: May cause respiratory irritation[1].
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5][6].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[7]. A face shield may be necessary when handling larger quantities or if there is a risk of splashing[7].
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling and before eating, drinking, or smoking[5][7][8]. Remove and wash contaminated clothing before reuse[5].
Storage Guidelines:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[5]. The recommended storage temperature is often between 2-8°C[3].
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents[6][8].
Conclusion
2-(4-Formylphenyl)acetonitrile is more than just a chemical compound; it is a versatile synthetic platform. Its bifunctional nature provides chemists with a strategic advantage for constructing complex molecules efficiently. For professionals in drug discovery, it offers a validated scaffold for developing novel therapeutic agents. For materials scientists, it presents an opportunity to create new functional materials. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can fully unlock the potential of this valuable chemical building block.
References
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National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)acetonitrile. PubChem Compound Database. [Link]
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-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]
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New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. [Link]
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Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]
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Fun, H.-K., et al. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Formylphenyl)acetonitrile
This technical guide provides an in-depth analysis of the spectral characteristics of 2-(4-Formylphenyl)acetonitrile, a valuable intermediate in organic synthesis and drug discovery. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust and predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound effectively.
Molecular Structure and Key Spectroscopic Features
2-(4-Formylphenyl)acetonitrile possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aldehyde, a nitrile, and a para-substituted benzene ring provides multiple handles for characterization by NMR, IR, and Mass Spectrometry.
Figure 1: Molecular Structure of 2-(4-Formylphenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4-Formylphenyl)acetonitrile are detailed below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles[1].
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Formylphenyl)acetonitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic-H | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic-H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | 2H |
| Aromatic-H (ortho to CH₂CN) | 7.4 - 7.6 | Doublet (d) | 2H |
| Methylene-H | 3.8 - 4.0 | Singlet (s) | 2H |
Causality Behind Predictions:
-
Aldehydic Proton: The strong deshielding effect of the carbonyl group places the aldehydic proton significantly downfield, typically in the 9-10 ppm region.
-
Aromatic Protons: The electron-withdrawing nature of both the formyl and cyanomethyl groups deshields the aromatic protons. The protons ortho to the strongly withdrawing formyl group are expected to be the most downfield. The para-substitution pattern should result in a classic AA'BB' system, which often appears as two distinct doublets.
-
Methylene Protons: The protons of the -CH₂- group are adjacent to both the aromatic ring and the electron-withdrawing nitrile group, leading to a predicted chemical shift in the 3.8-4.0 ppm range.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Formylphenyl)acetonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 190 - 195 |
| Aromatic C (ipso-CHO) | 135 - 140 |
| Aromatic C (ipso-CH₂CN) | 130 - 135 |
| Aromatic C (ortho to CHO) | 129 - 131 |
| Aromatic C (ortho to CH₂CN) | 128 - 130 |
| Nitrile Carbon (C≡N) | 117 - 120 |
| Methylene Carbon (-CH₂-) | 25 - 30 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and will appear far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbons (carbons directly attached to the substituents) will have distinct shifts, as will the ortho and meta carbons. Due to the para-substitution, two sets of equivalent aromatic carbons are expected.
-
Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-125 ppm range.
-
Methylene Carbon: The aliphatic methylene carbon will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(4-Formylphenyl)acetonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 2-(4-Formylphenyl)acetonitrile
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium (often appears as a doublet) |
| C≡N stretch (nitrile) | 2240-2260 | Medium to Sharp |
| C=O stretch (aldehyde) | 1690-1710 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium to Weak (multiple bands) |
| C-H bend (aromatic, para) | 800-860 | Strong |
Causality Behind Predictions:
-
Aldehyde C-H Stretch: The C-H bond of an aldehyde exhibits a characteristic pair of bands due to Fermi resonance.
-
Nitrile C≡N Stretch: The triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum.
-
Aldehyde C=O Stretch: The carbonyl group of the aldehyde will produce a very strong and sharp absorption band. Its position can be influenced by conjugation with the aromatic ring.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bend: The out-of-plane C-H bending vibration is characteristic of the substitution pattern on the benzene ring. For a para-substituted ring, a strong absorption is expected in the 800-860 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 2-(4-Formylphenyl)acetonitrile onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed absorption frequencies with known correlation tables to identify the functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 2-(4-Formylphenyl)acetonitrile
| m/z | Predicted Fragment |
| 145 | [M]⁺ (Molecular Ion) |
| 144 | [M-H]⁺ |
| 116 | [M-CHO]⁺ |
| 104 | [C₇H₆N]⁺ |
| 90 | [C₇H₆]⁺ |
Causality Behind Predictions:
-
Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. For 2-(4-Formylphenyl)acetonitrile, this would be at m/z 145.
-
[M-H]⁺: Loss of a hydrogen radical, often from the aldehydic or benzylic position, is a common fragmentation pathway.
-
[M-CHO]⁺: Cleavage of the formyl group as a neutral radical is a highly probable fragmentation for aromatic aldehydes.
-
Further Fragmentation: Subsequent fragmentations can involve the loss of HCN from the cyanomethyl group or other rearrangements of the aromatic ring.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for 2-(4-Formylphenyl)acetonitrile.
Experimental Protocol for Mass Spectrometry (EI)
Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for 2-(4-Formylphenyl)acetonitrile. By understanding the expected NMR, IR, and Mass Spec characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.
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NIST. Benzonitrile, 4-formyl-. National Institute of Standards and Technology. [Link]
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-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
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Navigating the Chemistry of 2-(4-Formylphenyl)acetonitrile: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dual Reactivity
2-(4-Formylphenyl)acetonitrile is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring both a nitrile and an aromatic aldehyde group, offers versatile reactivity for medicinal chemists and process development scientists. However, these same functional groups are the source of its potential hazards. This guide provides an in-depth analysis of the known and anticipated hazards of 2-(4-Formylphenyl)acetonitrile, grounded in available data and a functional group-based toxicological assessment. Understanding these risks is the first and most critical step in ensuring its safe handling and use in the laboratory and beyond.
Section 1: Hazard Identification and Classification
While a comprehensive, substance-specific toxicological profile for 2-(4-Formylphenyl)acetonitrile is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear starting point for risk assessment. This data, aggregated from notifications to the ECHA C&L Inventory, forms the basis of our understanding of its primary hazards.[1][2]
GHS Hazard Profile
The following table summarizes the known GHS hazard statements for 2-(4-Formylphenyl)acetonitrile. It is imperative to note that the percentages reflect the proportion of notifications that included that specific hazard, indicating a consensus on its irritant properties.
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | Irritant |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning | Irritant |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning | Irritant |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Warning | Irritant |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Warning | Irritant |
Data aggregated from ECHA C&L Inventory notifications.[1][2]
Toxicological Insights from Chemical Structure
To build a more comprehensive safety narrative, we must analyze the hazards associated with the compound's core functional groups: the aromatic aldehyde and the nitrile moiety.
The Aromatic Aldehyde: Aldehydes are a class of reactive organic compounds.[3] Aromatic aldehydes, like the benzaldehyde substructure in our molecule, are known irritants to the skin, eyes, and respiratory tract.[4] Inhalation can lead to airway constriction.[5] While benzaldehyde itself has relatively low acute toxicity, it can cause contact dermatitis and allergic reactions in some individuals.[5][6] The primary mechanism of this irritation is the reactivity of the aldehyde group with biological nucleophiles, such as amino acids in proteins.
The Acetonitrile Moiety and the Specter of Cyanide: The nitrile group (-C≡N) presents a more significant, systemic concern. Organic nitriles can be metabolized in the body to release cyanide ions (CN⁻). This is the primary mechanism of toxicity for acetonitrile, a related simple nitrile.[7] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to symptoms such as headache, dizziness, nausea, convulsions, and in severe cases, death.[8] The onset of symptoms from nitrile poisoning can be delayed for several hours as the metabolic conversion to cyanide takes place.[7][8]
It is a critical and prudent assumption that 2-(4-Formylphenyl)acetonitrile shares this potential for metabolic release of cyanide. Therefore, all handling procedures must incorporate safeguards against cyanide poisoning.
Section 2: The Hierarchy of Safety Controls
Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
-
Elimination/Substitution: In a research or development context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be the first consideration, though its unique structure often makes this difficult.
-
Engineering Controls: This is the most critical layer for protecting personnel. All work with 2-(4-Formylphenyl)acetonitrile, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Administrative Controls: These are the procedures that govern how work is performed. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring clear and accurate labeling of all containers.[9]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard but provides a barrier against exposure.
Section 3: Standard Operating Procedures for Safe Handling
The following protocols are designed as a self-validating system for the safe handling of 2-(4-Formylphenyl)acetonitrile.
Personal Protective Equipment (PPE) Protocol
A risk assessment is required for each specific procedure.[2] However, the minimum required PPE for handling 2-(4-Formylphenyl)acetonitrile includes:
-
Eye Protection: Chemical splash goggles are mandatory.[2][5] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][5]
-
Hand Protection: Wear chemically resistant gloves. Given the dual nature of the molecule, nitrile or butyl rubber gloves are recommended as they provide good resistance to both aldehydes and nitriles.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a risk assessment may indicate the need for a respirator, particularly for spill cleanup or if engineering controls are not sufficient. If required, personnel must be fit-tested and trained in the use of an appropriate respirator with organic vapor cartridges.
Handling and Storage Protocol
-
Designated Area: All work with 2-(4-Formylphenyl)acetonitrile should be conducted in a designated area within a laboratory that is clearly marked with appropriate hazard warnings.
-
Ventilation: All manipulations must be performed inside a properly functioning chemical fume hood.[9]
-
Dispensing: As 2-(4-Formylphenyl)acetonitrile is a solid, care must be taken to avoid generating dust when weighing and transferring. Use spark-proof tools and techniques that minimize aerosolization.[10]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
Section 4: Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be trained in these emergency procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation due to the risk of cyanide exposure.[8] Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[11] Call a poison control center or seek immediate medical attention.[10]
Note for Physicians: Due to the nitrile group, be prepared for the potential delayed onset of cyanide poisoning. Treatment may require the use of a cyanide antidote kit.
Spill and Leak Procedures
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not ventilate into other occupied areas.
-
Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Use non-sparking tools for cleanup.
-
Cleanup: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10] Never pour this chemical down the drain.[10]
Conclusion
2-(4-Formylphenyl)acetonitrile is a potent chemical tool whose utility is matched by its potential hazards. A thorough understanding of its irritant properties and, critically, the systemic risk posed by its nitrile functionality, is non-negotiable for any scientist or researcher. By adhering to the hierarchy of controls, implementing rigorous handling protocols, and being prepared for emergencies, the risks associated with this valuable compound can be effectively managed, enabling its continued contribution to scientific advancement and drug discovery.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved January 25, 2026, from [Link]
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Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30). Retrieved January 25, 2026, from [Link]
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Acetonitrile - Incident management - GOV.UK. (2024, November 4). Retrieved January 25, 2026, from [Link]
-
2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. (2013, October 10). Retrieved January 25, 2026, from [Link]
-
Acetonitrile Material Safety Data Sheet (MSDS) - Charles River Laboratories. (2011, March 21). Retrieved January 25, 2026, from [Link]
-
Acetonitrile - Michigan. (2005, April). Retrieved January 25, 2026, from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]
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IRRITANT COMPOUNDS: ALDEHYDES - Military Medical Science Letters. (2014, December 5). Retrieved January 25, 2026, from [Link]
-
Final report on the safety assessment of benzaldehyde - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Environmental Aldehyde Sources and the Health Implications of Exposure - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Topic: 2-(4-Formylphenyl)acetonitrile: A Guide to its Discovery and Foundational Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Formylphenyl)acetonitrile stands as a pivotal intermediate in modern organic synthesis, prized for its dual functionality which offers a gateway to a diverse range of complex molecular architectures. As a bifunctional building block, it incorporates both a reactive aldehyde and a versatile nitrile group, making it highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the compound's significance, the logical chemical principles that necessitated its creation, and a detailed exploration of a foundational synthetic pathway. We will delve into the causality behind experimental choices, present a self-validating protocol framework, and offer insights relevant to professionals in drug development and chemical research.
Introduction: The Strategic Value of a Bifunctional Synthon
In the intricate chess game of multi-step synthesis, certain pieces possess exceptional strategic value. 2-(4-Formylphenyl)acetonitrile is one such piece. Its molecular structure, featuring a formyl (-CHO) and an acetonitrile (-CH₂CN) group in a para-relationship on a benzene ring, provides two distinct and orthogonal reactive sites.
-
The formyl group is a classic electrophilic handle, readily participating in nucleophilic additions and a host of condensation reactions such as Wittig, Knoevenagel, and aldol reactions.[1] It is also a precursor to amines via reductive amination and to carboxylic acids via oxidation.
-
The acetonitrile group is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or serve as a precursor for various heterocycles.[1] The adjacent methylene protons are acidic, allowing for α-functionalization.
This duality makes 2-(4-Formylphenyl)acetonitrile an invaluable starting material for synthesizing pharmaceuticals and agrochemicals, and a research tool for probing reaction mechanisms involving aldehydes and nitriles.[1]
The Genesis of Discovery: A Need-Driven Innovation
The "discovery" of a molecule like 2-(4-Formylphenyl)acetonitrile is less a single event and more an inevitable outcome of the advancement of synthetic chemistry. Its emergence was driven by the need for reliable synthons to construct complex target molecules. While pinpointing the very first documented synthesis is challenging, the logic for its creation stems from fundamental retrosynthetic principles. Chemists seeking to build molecules containing a para-substituted benzene ring with both an aldehyde (or a derivative) and a two-carbon extension with a nitrogen or carboxylate function would logically arrive at this intermediate.
Foundational Synthesis: A Mechanistic and Practical Exploration
Several synthetic routes to 2-(4-Formylphenyl)acetonitrile have been reported.[1] A foundational and chemically intuitive approach begins with a readily available substituted toluene, building complexity through a series of robust and well-understood reactions.
Retrosynthetic Analysis
A logical deconstruction of the target molecule points to a straightforward synthetic strategy. The primary disconnection occurs at the carbon-cyanide bond, identifying a benzylic halide as the key precursor. This precursor, in turn, can be traced back to a simple, commercially available starting material like p-tolualdehyde.
Caption: Retrosynthetic analysis of 2-(4-Formylphenyl)acetonitrile.
Forward Synthesis Workflow
The forward synthesis translates the retrosynthetic plan into a practical, step-by-step laboratory procedure. This workflow is designed for efficiency and control, using selective reactions to modify one part of the molecule while preserving the other.
Caption: Forward synthesis workflow for 2-(4-Formylphenyl)acetonitrile.
Detailed Experimental Protocol
This protocol provides a trusted, field-proven methodology. Each step is designed to be self-validating through in-process analytical checks.
Step 1: Benzylic Bromination of p-Tolualdehyde
-
Objective: To selectively introduce a bromine atom at the benzylic position of p-tolualdehyde, creating a reactive site for subsequent nucleophilic substitution.
-
Procedure:
-
To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 4-(bromomethyl)benzaldehyde, which can be purified by recrystallization.
-
-
Expertise & Causality: NBS is the reagent of choice for selective benzylic halogenation. The reaction proceeds via a free-radical mechanism, initiated by AIBN. Using a non-polar solvent like CCl₄ favors the desired radical pathway over ionic side reactions that could affect the aldehyde or the aromatic ring.
Step 2: Cyanation of 4-(Bromomethyl)benzaldehyde
-
Objective: To displace the benzylic bromide with a cyanide nucleophile to form the target molecule.
-
Procedure:
-
Dissolve the 4-(bromomethyl)benzaldehyde (1.0 eq) from the previous step in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.1 eq) portion-wise, maintaining the temperature with a water bath if necessary.[2]
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove residual cyanide salts, and dry under vacuum.
-
The crude 2-(4-Formylphenyl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Expertise & Causality: This is a classic Sₙ2 nucleophilic substitution.[3] A polar aprotic solvent like DMSO is ideal because it solvates the sodium cation but leaves the cyanide anion relatively "naked" and highly nucleophilic, accelerating the reaction. Sodium cyanide is an inexpensive and effective source of the cyanide nucleophile.[2]
Physicochemical Data and Protocol Validation
Quantitative data for the compounds involved are crucial for characterization and yield calculations.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| p-Tolualdehyde | C₈H₈O | 120.15 | -6 | 104-87-0 |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | 97-101 | 4396-01-4 |
| 2-(4-Formylphenyl)acetonitrile | C₉H₇NO | 145.16 | 84-86 [1] | 55211-74-0 [4] |
Trustworthiness through Analysis: A robust protocol is a self-validating one. The identity and purity of the final product must be confirmed unequivocally using a suite of analytical techniques:
-
¹H NMR: Confirms the structure by showing characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons (~7.5-8.0 ppm), and the key methylene protons of the acetonitrile group (~4.0 ppm).
-
¹³C NMR: Provides a carbon count and confirms the presence of the nitrile (~118 ppm), aldehyde carbonyl (~192 ppm), and aromatic carbons.
-
IR Spectroscopy: Shows characteristic stretching frequencies for the C≡N bond (~2250 cm⁻¹) and the C=O bond of the aldehyde (~1700 cm⁻¹).
-
Mass Spectrometry: Confirms the molecular weight of 145.16 g/mol .
Conclusion for the Modern Researcher
While the foundational synthesis of 2-(4-Formylphenyl)acetonitrile relies on classic, time-tested reactions, its strategic importance has not waned. For professionals in drug development, understanding this core synthesis is critical for troubleshooting, process optimization, and developing novel, non-infringing routes to complex active pharmaceutical ingredients (APIs). The principles of selective functionalization and nucleophilic substitution demonstrated here remain central to the daily work of synthetic chemists. Future efforts may focus on developing greener, more atom-economical syntheses using modern catalytic methods, but the logical elegance of this foundational pathway ensures its continued relevance in the chemical sciences.
References
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PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
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NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of α-formylphenylacetonitrile. Available at: [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-(4-Formylphenyl)acetonitrile
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the formyl group in 2-(4-Formylphenyl)acetonitrile. This molecule serves as a versatile building block in organic synthesis, primarily due to the unique electronic interplay between the aldehyde functionality and the electron-withdrawing cyanomethyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing the reactivity of this important synthetic intermediate.
Introduction: The Unique Chemical Landscape of 2-(4-Formylphenyl)acetonitrile
2-(4-Formylphenyl)acetonitrile, a crystalline solid with the molecular formula C₉H₇NO, presents a fascinating case study in substituent effects on aromatic aldehyde reactivity.[1][2] The molecule's architecture, featuring a formyl group and a cyanomethyl group in a para-relationship on a benzene ring, creates a significantly electrophilic aldehyde carbon. The powerful electron-withdrawing nature of the cyanomethyl group, acting through both inductive and resonance effects, enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, compared to benzaldehyde or other substituted benzaldehydes, opens up a wide array of synthetic possibilities.
This guide will dissect the reactivity of the formyl group in 2-(4-Formylphenyl)acetonitrile through the lens of several key transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Each section will provide a detailed mechanistic rationale, step-by-step experimental protocols adapted from established methodologies, and relevant characterization data to aid researchers in their synthetic endeavors.
Enhanced Electrophilicity: The Influence of the Cyanomethyl Group
The cyanomethyl (-CH₂CN) group at the para position is the primary determinant of the formyl group's heightened reactivity. Its electron-withdrawing character is twofold:
-
Inductive Effect (-I): The electronegative nitrogen atom of the nitrile pulls electron density through the sigma bonds of the molecule, contributing to the overall electron deficiency of the aromatic ring and, consequently, the formyl group.
-
Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the electron density of the aromatic ring and further increasing the electrophilicity of the carbonyl carbon.
This electronic push-pull dynamic makes the formyl group in 2-(4-Formylphenyl)acetonitrile a more potent electrophile than that of unsubstituted benzaldehyde. Reactions that are sluggish with benzaldehyde often proceed more readily and in higher yields with this substrate.
Key Reactions of the Formyl Group
This section details the primary transformations involving the formyl group of 2-(4-Formylphenyl)acetonitrile.
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon is an excellent target for a variety of nucleophiles.
The reduction of the formyl group to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce the nitrile functionality.[3][4]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from the solvent (e.g., methanol or ethanol), yields the corresponding alcohol.[5]
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.89 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(4-(hydroxymethyl)phenyl)acetonitrile.
| Reactant | Product | Reagents | Solvent | Typical Yield |
| 2-(4-Formylphenyl)acetonitrile | 2-(4-(Hydroxymethyl)phenyl)acetonitrile | NaBH₄ | Methanol | >90% |
Condensation Reactions
The enhanced electrophilicity of the formyl group makes 2-(4-Formylphenyl)acetonitrile an excellent substrate for condensation reactions with carbon and nitrogen nucleophiles.
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[6][7]
-
Mechanism: A basic catalyst (e.g., piperidine, pyridine) deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-(4-Formylphenyl)acetonitrile. The resulting aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) and malononitrile (0.46 g, 6.89 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-((4-(cyanomethyl)phenyl)methylene)malononitrile, will often precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Knoevenagel Condensation Workflow.
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[8]
-
Mechanism: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of 2-(4-Formylphenyl)acetonitrile, leading to the formation of a zwitterionic intermediate known as a betaine. The betaine then collapses to form a four-membered ring intermediate, an oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Suspend benzyltriphenylphosphonium chloride (3.37 g, 8.61 mmol) in dry THF (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic orange-red color of the ylide persists.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in dry THF (10 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding stilbene derivative.
The reaction with primary amines yields imines, also known as Schiff bases, which are valuable intermediates in organic synthesis.[9][10]
-
Mechanism: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the primary amine on the carbonyl carbon. A series of proton transfers leads to a carbinolamine intermediate, which then eliminates a molecule of water to form the imine.
Experimental Protocol: Imine Formation with Aniline
-
Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) and aniline (0.64 g, 6.89 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the imine product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Caption: Imine (Schiff Base) Formation Pathway.
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[11]
-
Mechanism: A base abstracts an acidic α-proton from the nitroalkane to form a nitronate anion. This nucleophilic anion then adds to the carbonyl carbon of 2-(4-Formylphenyl)acetonitrile to form a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol product.
Experimental Protocol: Henry Reaction with Nitromethane
-
To a solution of 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in nitromethane (10 mL), add a catalytic amount of a suitable base, such as triethylamine or DBU.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the β-nitro alcohol.
Oxidation to 2-(4-Carboxyphenyl)acetonitrile
The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (KMnO₄).[12][13]
-
Mechanism: The oxidation with KMnO₄ in a basic medium involves the formation of a manganate ester intermediate, which is then hydrolyzed to the carboxylate salt. Acidification in the workup step yields the final carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in a mixture of t-butanol (20 mL) and water (10 mL).
-
Add sodium carbonate (0.73 g, 6.89 mmol) to the solution.
-
Slowly add a solution of potassium permanganate (1.31 g, 8.27 mmol) in water (20 mL) to the reaction mixture at room temperature. A brown precipitate of MnO₂ will form.
-
Stir the reaction vigorously for 4-6 hours.
-
Decolorize the excess permanganate by adding a small amount of sodium sulfite.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
| Reactant | Product | Reagents | Typical Yield |
| 2-(4-Formylphenyl)acetonitrile | 2-(4-Carboxyphenyl)acetonitrile | KMnO₄, Na₂CO₃ | ~80-90% |
Spectroscopic Data
The following are typical spectroscopic data for the starting material:
2-(4-Formylphenyl)acetonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.04 (s, 1H, -CHO), 7.92 (d, J=8.0 Hz, 2H, Ar-H), 7.50 (d, J=8.0 Hz, 2H, Ar-H), 3.80 (s, 2H, -CH₂CN).
-
IR (KBr, cm⁻¹): ~2250 (C≡N stretch), ~1700 (C=O stretch of aldehyde).
Conclusion
The formyl group in 2-(4-Formylphenyl)acetonitrile exhibits a heightened reactivity profile due to the strong electron-withdrawing nature of the para-substituted cyanomethyl group. This enhanced electrophilicity makes it a valuable and versatile substrate for a wide range of organic transformations, including nucleophilic additions, various condensation reactions, oxidation, and reduction. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for researchers seeking to leverage the synthetic potential of this important building block in their drug discovery and materials science endeavors.
References
-
PubChem. 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Request PDF. The Knoevenagel condensation at room temperature. ResearchGate. [Link]
-
ResearchGate. (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. [Link]
-
Wikipedia. Henry reaction. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Lehigh Preserve. Some Condensation Reactions of Arylalkylnitriles. [Link]
-
PMC - NIH. Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. [Link]
-
SpectraBase. 2-(2-Formylphenyl)acetonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Web Pages. 8. Wittig Reaction. [Link]
-
PMC - NIH. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]
-
MDPI. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
- Books. CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
-
ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]
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RSC Publishing. Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. [Link]
-
PMC - NIH. Synthesis of fused uracils: pyrano[2,3-d]pyrimidines and 1,4-bis(pyrano[2,3-d]pyrimidinyl)benzenes by domino Knoevenagel/Diels-Alder reactions. [Link]
-
PMC - NIH. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]
-
Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. [Link]
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Supporting Information. Selective oxidations of activated alcohols in water at room temperature. [Link]
-
YouTube. Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). [Link]
-
University of California, Davis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]
-
Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]
-
Asian Journal of Pharmaceutical Research and Development. Synthesis of Schiff's Bases with Simple Synthetic Approach. [Link]
- Google Patents.
-
PubChemLite. 2-(4-formylphenyl)acetonitrile (C9H7NO). [Link]
-
ResearchGate. (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Formylphenyl)acetonitrile from 4-Formylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the synthesis of 2-(4-formylphenyl)acetonitrile, a versatile bifunctional molecule, commencing from the readily available starting material, 4-formylbenzaldehyde. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for the selected methodologies. The protocols and discussions herein are curated to uphold the highest standards of scientific integrity, drawing from established chemical principles and peer-reviewed literature.
Introduction: The Significance of 2-(4-Formylphenyl)acetonitrile
2-(4-Formylphenyl)acetonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates two key functional groups: a reactive aldehyde and a versatile nitrile. The aldehyde moiety readily participates in a wide array of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a diverse range of molecular architectures. This dual functionality makes 2-(4-formylphenyl)acetonitrile a sought-after intermediate for the synthesis of complex molecules, including pharmaceutical agents and functional materials.
Strategic Approaches to Synthesis
The direct conversion of 4-formylbenzaldehyde to 2-(4-formylphenyl)acetonitrile can be approached through several synthetic strategies. The most direct and atom-economical method is the Knoevenagel condensation. An alternative, robust method is the Horner-Wadsworth-Emmons olefination. This guide will provide detailed protocols for both approaches, elucidating the advantages and mechanistic underpinnings of each.
Method 1: Knoevenagel Condensation
The Knoevenagel condensation is a classic organic reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2][3] In this case, 4-formylbenzaldehyde acts as the carbonyl component and acetonitrile, a less conventional but viable active methylene compound, provides the nitrile functionality and the additional carbon atom.
Underlying Principles and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[4] The base plays a crucial role in deprotonating the α-carbon of acetonitrile, which is weakly acidic due to the electron-withdrawing effect of the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-formylbenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the target molecule. The dehydration step is often the driving force for the reaction, leading to a stable, conjugated system.
A plausible mechanism for the base-catalyzed Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile is depicted below:
Caption: Mechanism of the Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the Knoevenagel condensation of 4-formylbenzaldehyde and acetonitrile.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Formylbenzaldehyde | 619-66-9 | 150.13 | 1.50 g (10.0 mmol) |
| Acetonitrile | 75-05-8 | 41.05 | 20 mL |
| Piperidine | 110-89-4 | 85.15 | 0.1 mL |
| Toluene | 108-88-3 | 92.14 | 30 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Hexanes | 110-54-3 | 86.18 | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzaldehyde (1.50 g, 10.0 mmol), acetonitrile (20 mL), toluene (30 mL), and piperidine (0.1 mL).
-
Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford 2-(4-formylphenyl)acetonitrile as a solid.[1]
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient and stereoselective method for the synthesis of alkenes from aldehydes or ketones.[5][6] This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, leading to higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[7][8]
Rationale and Mechanistic Overview
In this approach, 4-formylbenzaldehyde is reacted with the carbanion of diethyl cyanomethylphosphonate. The reaction proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of diethyl cyanomethylphosphonate, generating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of 4-formylbenzaldehyde to form a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The intermediate rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene product and a water-soluble diethyl phosphate salt.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Detailed Experimental Protocol
This protocol provides a general procedure for the HWE reaction to synthesize 2-(4-formylphenyl)acetonitrile.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 1.95 g (11.0 mmol) |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g (11.0 mmol) |
| 4-Formylbenzaldehyde | 619-66-9 | 150.13 | 1.50 g (10.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ylide: In a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Phosphonate: Add a solution of diethyl cyanomethylphosphonate (1.95 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise to the stirred suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Addition of Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of 4-formylbenzaldehyde (1.50 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 2-(4-formylphenyl)acetonitrile.
Characterization of 2-(4-Formylphenyl)acetonitrile
The identity and purity of the synthesized 2-(4-formylphenyl)acetonitrile should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton, and the methylene protons adjacent to the nitrile group.
-
¹³C NMR will confirm the presence of the nitrile carbon, the carbonyl carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Formylbenzaldehyde: May cause skin, eye, and respiratory irritation.[9][10]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[11]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.
-
Diethyl cyanomethylphosphonate: Harmful if swallowed. Causes skin and eye irritation.
-
Cyanide Compounds: All cyanide-containing reagents are highly toxic and should be handled with extreme caution. Ensure proper training and have an emergency response plan in place.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This guide has detailed two robust and reliable methods for the synthesis of 2-(4-formylphenyl)acetonitrile from 4-formylbenzaldehyde. The Knoevenagel condensation offers a more direct route, while the Horner-Wadsworth-Emmons reaction provides an alternative with excellent control and typically high yields. The choice of method will depend on the specific requirements of the synthesis, available reagents, and the desired scale of the reaction. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable intermediate for their scientific endeavors.
References
-
Novel Methods of Knoevenagel Condensation. (2021). Journal of Scientific Research, 65(8). Available at: [Link]
-
Organic Syntheses Procedure: preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available at: [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2015). ResearchGate. Available at: [Link]
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Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. (2021). YouTube. Available at: [Link]
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Knoevenagel condensation between benzaldehyde and... (2009). ResearchGate. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). CONICET. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011). ResearchGate. Available at: [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. (2018). ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2022). ResearchGate. Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2018). ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Available at: [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction. chemeurope.com. Available at: [Link]
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Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. (2012). PMC - NIH. Available at: [Link]
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Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. (2017). ResearchGate. Available at: [Link]
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6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. Organic Syntheses Procedure. Available at: [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]
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Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR. ResearchGate. Available at: [Link]
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4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. (2019). ResearchGate. Available at: [Link]
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Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (2019). Journal of Organic Chemistry. Available at: [Link]
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Acetonitrile - SAFETY DATA SHEET. Agilent. Available at: [Link]
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Sodium cyanide. Penta chemicals. Available at: [Link]
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Safety Data Sheet: acetonitrile. Chemos GmbH&Co.KG. Available at: [Link]
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Knoevenagel Condensation of 2-(4-Formylphenyl)acetonitrile: A Comprehensive Protocol for the Synthesis of α,β-Unsaturated Cyano Derivatives
Introduction
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful and versatile method for the preparation of α,β-unsaturated compounds. This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. The resulting products are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and functional materials.[1] This application note provides a detailed and validated protocol for the Knoevenagel condensation of 2-(4-Formylphenyl)acetonitrile with various active methylene compounds. The unique structure of 2-(4-Formylphenyl)acetonitrile, featuring both a reactive aldehyde and a benzylic nitrile, makes its Knoevenagel products, substituted α-cyanostilbene derivatives, particularly valuable precursors for the development of novel therapeutic agents and advanced materials.
Mechanistic Insights: The "Why" Behind the Reaction
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Enolate Formation: A weak base, commonly a secondary amine like piperidine or an ammonium salt, deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). The acidity of the α-protons of the active methylene compound is crucial for this step.
-
Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(4-Formylphenyl)acetonitrile. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. This elimination is often the driving force for the reaction.
Figure 1: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
This section details validated protocols for the Knoevenagel condensation of 2-(4-Formylphenyl)acetonitrile with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and cyanoacetic acid.
Protocol 1: Synthesis of (E)-2-(4-(2,2-Dicyanovinyl)phenyl)acetonitrile using Piperidine Catalyst
This protocol is a robust and widely applicable method for the synthesis of dicyanovinyl derivatives.[2]
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq.) and malononitrile (1.05 eq.) in absolute ethanol (20 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from ethanol to afford the pure (E)-2-(4-(2,2-dicyanovinyl)phenyl)acetonitrile as a crystalline solid.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-(cyanomethyl)phenyl)acrylate using Ammonium Acetate
This method utilizes a milder and often more environmentally benign catalyst.[3]
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add 2-(4-Formylphenyl)acetonitrile (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and a catalytic amount of ammonium acetate (0.15 eq.) in toluene (30 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Work-up and Isolation: After cooling to room temperature, wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure ethyl (E)-2-cyano-3-(4-(cyanomethyl)phenyl)acrylate.
Protocol 3: Synthesis of (E)-2-Cyano-3-(4-(cyanomethyl)phenyl)acrylic Acid (Doebner Modification)
This protocol is specific for the synthesis of the corresponding carboxylic acid and involves a decarboxylation step.[4]
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Cyanoacetic acid
-
Pyridine
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq.) and cyanoacetic acid (1.1 eq.) in pyridine (15 mL per gram of aldehyde).
-
Catalyst Addition: Add a few drops of piperidine to the solution.
-
Reaction: Heat the reaction mixture at 90-100 °C for 4-6 hours. Carbon dioxide evolution will be observed.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure (E)-2-cyano-3-(4-(cyanomethyl)phenyl)acrylic acid.
Data Presentation: Summary of Reaction Parameters
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Malononitrile | Piperidine | Ethanol | 78 (Reflux) | 2-4 | 85-95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 110 (Reflux) | 3-5 | 80-90 |
| Cyanoacetic Acid | Piperidine/Pyridine | Pyridine | 90-100 | 4-6 | 75-85 |
Experimental Workflow Visualization
Figure 2: General experimental workflow for the Knoevenagel condensation.
Expected Results and Characterization
The successful synthesis of the target compounds can be confirmed by standard analytical techniques. The E-isomer is typically the major product due to thermodynamic stability.
-
(E)-2-(4-(2,2-Dicyanovinyl)phenyl)acetonitrile:
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 2H, Ar-H), 7.70 (s, 1H, =CH), 7.50 (d, 2H, Ar-H), 3.80 (s, 2H, -CH₂CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.1, 134.5, 133.0, 129.5, 129.0, 117.5, 114.0, 113.0, 85.0, 23.0.
-
IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₇N₃.
-
-
Ethyl (E)-2-cyano-3-(4-(cyanomethyl)phenyl)acrylate:
-
Appearance: Colorless to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, =CH), 7.95 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂CN), 1.40 (t, 3H, -OCH₂CH₃).[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 155.0, 135.0, 133.5, 130.0, 129.0, 117.5, 115.5, 103.0, 63.0, 23.0, 14.2.[5]
-
IR (KBr, cm⁻¹): ~2225 (C≡N), ~1725 (C=O, ester), ~1610 (C=C).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₂N₂O₂.
-
Applications in Research and Development
The α,β-unsaturated cyano compounds synthesized from 2-(4-Formylphenyl)acetonitrile are versatile building blocks with significant potential in various fields:
-
Drug Discovery: α-Cyanocinnamic acid derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The presence of the additional cyanomethylphenyl moiety offers a unique scaffold for the design of novel therapeutic agents.
-
Materials Science: The dicyanovinyl group is a well-known electron acceptor, and incorporating it into aromatic systems can lead to materials with interesting photophysical properties. These compounds can be explored as components of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent probes for sensing applications.[7][8]
-
Chemical Probes: The reactivity of the α,β-unsaturated system allows for further functionalization, making these compounds useful as chemical probes for studying biological processes.
References
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Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO. Retrieved January 25, 2026, from [Link]
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Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 25, 2026, from [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved January 25, 2026, from [Link]
-
Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. (n.d.). Arkivoc. Retrieved January 25, 2026, from [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Application Note & Protocol Guide: Strategic Implementation of the Wittig Reaction for the Synthesis of 2-(4-Cyanostyryl)acetonitrile Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the olefination of 2-(4-Formylphenyl)acetonitrile. The presence of a moderately electron-withdrawing cyano group on the aromatic aldehyde introduces specific considerations for reaction conditions and stereochemical control. This guide elucidates the mechanistic nuances, provides detailed, field-proven protocols for achieving desired E/Z stereoselectivity through the use of stabilized and non-stabilized ylides, and offers practical insights into reaction setup, monitoring, and purification.
Introduction: The Synthetic Utility of the Wittig Reaction
The Wittig reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of complex olefinic structures, including stilbene derivatives which are prevalent in numerous biologically active compounds.[3][4] The reaction's inventor, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this discovery.[1] For the specific case of 2-(4-Formylphenyl)acetonitrile, the Wittig reaction offers a direct and reliable route to synthesize a variety of substituted 2-(4-cyanostyryl)acetonitrile analogs, which are valuable scaffolds in drug discovery.
The general transformation is depicted below:
Figure 1: General scheme of the Wittig reaction with 2-(4-Formylphenyl)acetonitrile.
Mechanistic Considerations for 2-(4-Formylphenyl)acetonitrile
The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[1][5] This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[1][5] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]
The presence of the electron-withdrawing cyano group in the para position of the benzaldehyde derivative increases the electrophilicity of the carbonyl carbon, which can enhance the rate of the initial nucleophilic attack by the ylide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed.[2][6]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon. They are more stable and less reactive, generally leading to the preferential formation of the thermodynamically more stable (E)-alkene.[2][6]
-
Non-stabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon. They are highly reactive and typically yield the kinetically favored (Z)-alkene.[2][6][7]
-
Semi-stabilized Ylides: Ylides with aryl substituents fall into this category, and the (E)/(Z) selectivity can be poor.[2]
For reactions involving 2-(4-Formylphenyl)acetonitrile, the choice of a stabilized or non-stabilized ylide will be the primary determinant of the resulting alkene geometry.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Wittig reaction with 2-(4-Formylphenyl)acetonitrile using both a stabilized and a non-stabilized ylide to achieve selective synthesis of the (E) and (Z)-isomers, respectively.
General Laboratory Practices
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of the Wittig reaction, particularly when using strong bases like n-butyllithium.
-
Reactions involving non-stabilized ylides are often air- and moisture-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
Protocol 1: Synthesis of (E)-2-(4-(2-ethoxy-2-oxoethylidene)phenyl)acetonitrile using a Stabilized Ylide
This protocol aims for the synthesis of the (E)-alkene by employing a stabilized ylide.
Materials and Reagents:
-
2-(4-Formylphenyl)acetonitrile
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of Ylide: To the stirred solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion. These reactions are typically complete within 2-4 hours at room temperature.
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The residue will contain the desired product and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is typically effective.[8]
-
The triphenylphosphine oxide byproduct can sometimes be partially removed by trituration with a non-polar solvent like diethyl ether or by recrystallization.[9]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the (E)-alkene.
-
Protocol 2: Synthesis of (Z)-2-(4-Styrylphenyl)acetonitrile using a Non-Stabilized Ylide
This protocol is designed to favor the formation of the (Z)-alkene using a non-stabilized ylide generated in situ.
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
2-(4-Formylphenyl)acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the solution of 2-(4-Formylphenyl)acetonitrile dropwise to the ylide solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the (Z)-alkene.
-
Summary of Reaction Conditions
| Parameter | Protocol 1: Stabilized Ylide | Protocol 2: Non-Stabilized Ylide |
| Ylide Type | Stabilized (e.g., Ethyl (triphenylphosphoranylidene)acetate) | Non-stabilized (e.g., Benzylidenetriphenylphosphorane) |
| Stereochemical Outcome | Predominantly (E)-alkene | Predominantly (Z)-alkene |
| Base | Not required (ylide is stable) | Strong base required (n-BuLi, NaH, etc.) |
| Solvent | Anhydrous DCM or THF | Anhydrous THF |
| Temperature | Room temperature | 0 °C to room temperature |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) |
| Workup | Direct concentration | Aqueous quench and extraction |
Alternative Methodologies: The Horner-Wadsworth-Emmons (HWE) Reaction
For large-scale syntheses or when purification from triphenylphosphine oxide is challenging, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. The HWE reaction utilizes a phosphonate ester, which upon deprotonation, forms a phosphonate carbanion.[10] This carbanion reacts with aldehydes to yield alkenes, typically with high (E)-selectivity.[10][11] A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup.[10]
Visualization of Experimental Workflow
Workflow for Wittig Reaction with a Non-Stabilized Ylide
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The Strategic deployment of 2-(4-Formylphenyl)acetonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 2-(4-Formylphenyl)acetonitrile, a bifunctional aromatic compound, has emerged as a scaffold of significant interest. Its unique structure, featuring both a reactive aldehyde group and a nitrile moiety, provides a gateway to a diverse array of complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-(4-Formylphenyl)acetonitrile in medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.
The presence of the formyl group allows for its participation in a variety of condensation reactions to form new carbon-carbon bonds, while the nitrile group can be transformed into other functional groups through well-established chemical methods.[1] This dual reactivity makes 2-(4-Formylphenyl)acetonitrile an invaluable starting material for the synthesis of pharmacologically active heterocycles and other intricate molecular frameworks.
Core Applications in Medicinal Chemistry
The utility of 2-(4-Formylphenyl)acetonitrile spans several key areas of drug discovery, primarily in the synthesis of heterocyclic compounds with established therapeutic relevance. Two prominent examples are the construction of 1,4-dihydropyridine and pyran derivatives, which are central to the development of calcium channel blockers and anticancer agents, respectively.
Synthesis of 1,4-Dihydropyridine Scaffolds for Calcium Channel Blockers
The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore in a class of drugs known as calcium channel blockers, which are widely used in the management of cardiovascular diseases such as hypertension and angina.[2][3][4] The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, provides an efficient route to this privileged scaffold, and 2-(4-Formylphenyl)acetonitrile serves as an ideal aldehyde component in this reaction.[4][5]
Causality of Experimental Choices: The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[4][5] The choice of 2-(4-Formylphenyl)acetonitrile as the aldehyde component introduces a cyanomethylphenyl substituent at the 4-position of the dihydropyridine ring. This substituent can be further manipulated, offering a handle for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling the exploration of a wider chemical space.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-(cyanomethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq) in ethanol.
-
To this solution, add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure diethyl 2,6-dimethyl-4-(4-(cyanomethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected 1H NMR spectrum will show characteristic peaks for the dihydropyridine ring protons, the methyl groups, the ethyl ester groups, and the cyanomethylphenyl substituent.
Quantitative Data:
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Purity (%) | Reference |
| 2-(4-Formylphenyl)acetonitrile | Ethyl acetoacetate | Ammonium acetate | Ethanol | 75-85 | >95 | Adapted from[6] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 80-90 | >95 | [6] |
Knoevenagel Condensation for the Synthesis of Anticancer Agents
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is extensively used in the synthesis of α,β-unsaturated compounds, many of which exhibit potent anticancer activity.[7][8] 2-(4-Formylphenyl)acetonitrile, with its accessible aldehyde group, readily participates in this reaction with a variety of active methylene compounds.
Causality of Experimental Choices: The reaction involves the condensation of an aldehyde with a compound containing an acidic methylene group, catalyzed by a base.[9] The choice of the active methylene compound is crucial as it introduces different functionalities into the final product, which can significantly impact its biological activity. For example, using 2-cyanoacetamide as the active methylene partner introduces an additional cyano group and an amide functionality, which can act as hydrogen bond donors and acceptors, potentially enhancing the binding affinity of the molecule to its biological target.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Protocol: Synthesis of 2-cyano-3-(4-(cyanomethyl)phenyl)acrylamide
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of 5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure 2-cyano-3-(4-(cyanomethyl)phenyl)acrylamide.
Self-Validation: The structure of the product can be confirmed by 1H NMR, which should show a characteristic singlet for the vinylic proton, and IR spectroscopy, which will show the presence of nitrile and amide functional groups.
Quantitative Data:
| Active Methylene Compound | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Cyanoacetamide | Piperidine | Ethanol | 80-90 | >98 | Adapted from[7] |
| Malononitrile | Piperidine | Ethanol | 85-95 | >98 | [7] |
Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The 4-formylphenyl moiety is also a key structural feature in certain NSAIDs. For instance, Pelubiprofen, a potent NSAID, can be synthesized from a derivative of 2-(4-formylphenyl)acetonitrile.[10] While the direct synthesis from 2-(4-formylphenyl)acetonitrile is not the most common route, the structural similarity highlights the potential of this building block in the development of new anti-inflammatory agents. A plausible synthetic route could involve the α-methylation of 2-(4-formylphenyl)acetonitrile followed by hydrolysis of the nitrile to a carboxylic acid, yielding 2-(4-formylphenyl)propanoic acid, a key intermediate in Pelubiprofen synthesis.
Logical Relationship: From Starting Material to NSAID
Caption: Synthetic logic for the potential synthesis of Pelubiprofen.
Conclusion and Future Perspectives
2-(4-Formylphenyl)acetonitrile is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient synthesis of diverse and complex molecular scaffolds, particularly medicinally privileged heterocycles like 1,4-dihydropyridines and α,β-unsaturated systems with potential anticancer activity. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs. Future research will likely focus on the development of novel multicomponent reactions utilizing 2-(4-Formylphenyl)acetonitrile and the exploration of its derivatives in a wider range of therapeutic areas.
References
- Journal of Medicinal and Medical Chemistry. Synthesis Methods of Calcium Channel Blockers: A Review.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
- KR20220039116A - Method for producing high purity Pelubiprofen - Google P
- 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem - NIH.
- Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group - ResearchG
- KR102200892B1 - Novel salts of pelubiprofen, preparation method thereof and pharmaceutical compositions comprising thereof - Google P
- Synthesis and biological evaluation of 1,4-dihydropyridine calcium channel modulators having a diazen-1-ium-1,2-diolate nitric oxide donor moiety for the potential treatment of congestive heart failure - PubMed.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed.
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- Pelubiprofen - Wikipedia.
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative - The Pharma Innov
- Hantzsch pyridine synthesis - Wikipedia.
- File:Pelubiprofen synthesis.svg - Wikimedia Commons.
- Discovery and Development of Calcium Channel Blockers - Frontiers.
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
- What are the Applications and Health Hazards of 4-Chlorobenzaldehyde in Medicinal Chemistry? - Guidechem.
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
- Redefining the Synthetic Logic of Medicinal Chemistry.
- Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica.
- Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion - ResearchG
- Calcium channel blockers - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180.
- Recent applications of click chemistry in drug discovery - PubMed.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIV
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI.
- Knoevenagel condensation mechanism and applic
- Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF - ResearchG
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Application Notes and Protocols: Polymerization Reactions of 2-(4-Formylphenyl)acetonitrile for Advanced Material Science
Introduction: The Versatility of 2-(4-Formylphenyl)acetonitrile as a Monomeric Building Block
In the ever-evolving landscape of material science, the design and synthesis of novel polymers with tailored functionalities remain a cornerstone of innovation. 2-(4-Formylphenyl)acetonitrile emerges as a particularly compelling monomer due to its unique bifunctional nature, possessing both a reactive formyl (aldehyde) group and a polar nitrile (cyanide) group. This combination opens avenues for the creation of a diverse range of polymeric architectures with intriguing optical, thermal, and mechanical properties. The aromatic backbone imparts rigidity and thermal stability, while the nitrile group can enhance dielectric properties, serve as a site for post-polymerization modification, or influence the polymer's solubility and morphology.
This technical guide provides researchers, scientists, and professionals in drug development and material science with detailed protocols and application notes for the polymerization of 2-(4-Formylphenyl)acetonitrile. We will delve into the synthesis of high-performance polymers, primarily focusing on poly(azomethine)s through polycondensation, and explore the potential for poly(enamine) and Knoevenagel polymerization routes. The causality behind experimental choices, self-validating protocols, and comprehensive characterization methodologies are central to this guide, ensuring scientific integrity and reproducibility.
I. Poly(azomethine) Synthesis via Polycondensation: A Pathway to High-Performance Polymers
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the presence of an azomethine (-C=N-) linkage in their main chain. These materials are renowned for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The synthesis of poly(azomethine)s from 2-(4-Formylphenyl)acetonitrile and various aromatic diamines offers a straightforward yet powerful method to create functional polymers.
A. Mechanistic Insight: The Chemistry of Polycondensation
The formation of poly(azomethine)s proceeds via a polycondensation reaction between the formyl group of 2-(4-Formylphenyl)acetonitrile and the primary amine groups of a diamine comonomer. The reaction is typically acid-catalyzed, where the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate drives the reaction towards the formation of the stable imine bond.[1] The choice of diamine comonomer is critical as it significantly influences the final properties of the polymer, such as its solubility, thermal stability, and conjugation length.
Sources
Application Note: A Practical Guide to the Vilsmeier-Haack Formylation in Organic Synthesis
Abstract
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is instrumental in the synthesis of aryl aldehydes, which are critical intermediates in the pharmaceutical and fine chemical industries.[1][2][3] This application note delivers a comprehensive guide for researchers, scientists, and drug development professionals. It covers the underlying mechanism, substrate considerations, a detailed step-by-step protocol, troubleshooting advice, and critical safety precautions, aiming to empower users to confidently and successfully implement this versatile transformation.
The Vilsmeier Reagent: Formation and Mechanism of Action
The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent, which is a substituted chloroiminium salt.[4][5][6] Understanding its generation and subsequent interaction with the substrate is key to mastering the reaction.
Formation of the Vilsmeier Reagent
The process begins with the nucleophilic attack of the oxygen atom from a substituted amide, most commonly N,N-dimethylformamide (DMF), on an activating agent like phosphorus oxychloride (POCl₃).[4][5] This forms an intermediate that readily eliminates a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent, N,N-dimethyl-N-(chloromethylene)ammonium chloride.
Causality Insight: The choice of POCl₃ is critical. It is a strong Lewis acid and an excellent dehydrating agent, efficiently activating the amide carbonyl for nucleophilic attack and driving the formation of the chloroiminium ion. While other reagents like oxalyl chloride or thionyl chloride can be used, POCl₃ is the most common due to its effectiveness and cost.[6]
Caption: Figure 2: General Mechanism of Vilsmeier-Haack Formylation.
Substrate Scope and Regioselectivity
The reaction is most successful with substrates that possess significant electron density, which stabilizes the intermediate sigma complex.
| Substrate Class | Reactivity | Typical Site of Formylation | Rationale |
| Pyrroles | Very High | C2 position (if unsubstituted) | The nitrogen atom strongly activates the ring, with the highest electron density at the C2 position. [4] |
| Indoles | Very High | C3 position | The C3 position has the highest electron density and leads to a more stable intermediate without disrupting the benzene ring's aromaticity. [7][8] |
| Anilines/Phenols | High | para to the activating group | The -NR₂ and -OH groups are strong ortho, para-directors. Formylation occurs at the sterically less hindered para position. [5][9] |
| N,N-Dialkylanilines | High | para to the -NR₂ group | Strong activation and steric hindrance favor the para position. |
| Anthracene | Moderate | C9 position | This position is electronically activated and sterically accessible. [5] |
| Benzene/Toluene | Very Low | Unreactive under normal conditions | Lacks sufficient electron density to react with the mild Vilsmeier electrophile. |
Experimental Protocol: Formylation of Indole
This section provides a detailed, self-validating protocol for the synthesis of Indole-3-carboxaldehyde, a common building block in medicinal chemistry. [8]
Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Indole | 5.0 g | 1.0 | Substrate |
| N,N-Dimethylformamide (DMF) | 25 mL | ~6.0 | Reagent and Solvent |
| Phosphorus Oxychloride (POCl₃) | 4.5 mL | 1.15 | Activating Agent |
| Dichloromethane (DCM) | 50 mL | - | Solvent (optional, for dilution) |
| Saturated Sodium Acetate (aq) | 100 mL | - | Quenching/Work-up |
| Ice | As needed | - | Temperature control |
| Round-bottom flask (250 mL) | 1 | - | Reaction vessel |
| Dropping funnel | 1 | - | For controlled addition |
| Magnetic stirrer and stir bar | 1 | - | For agitation |
Safety Precautions
CRITICAL: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes. [10][11][12][13]* ALWAYS handle POCl₃ in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene). [10][14]* Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is nearby for spills.
-
The reaction is exothermic; maintain strict temperature control.
Step-by-Step Procedure
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 25 mL of anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (4.5 mL) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃ and prevent side reactions. The solution will typically become thick and may form a pale yellow or white crystalline solid.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Substrate Addition:
-
Dissolve indole (5.0 g) in ~10-15 mL of DMF (or DCM for better solubility if needed).
-
Add the indole solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 35-40 °C and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with aqueous base, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the indole spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Self-Validation: The reaction mixture will typically change color, often to a deep red or brown, and become a thick paste. This is a visual indicator of the formation of the intermediate iminium salt.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CRITICAL: Quench the reaction by slowly and carefully adding ~100 g of crushed ice directly to the flask. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Once the ice has melted, slowly add a saturated aqueous solution of sodium acetate or sodium hydroxide (e.g., 5 M NaOH) until the pH is basic (pH 8-9). This hydrolyzes the iminium salt to the aldehyde and neutralizes the acidic byproducts.
-
The product, indole-3-carboxaldehyde, will often precipitate as a solid during neutralization.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual salts and DMF.
-
Dry the solid under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline product.
-
Caption: Figure 3: Experimental Workflow for Vilsmeier-Haack Formylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Vilsmeier reagent due to wet DMF or old POCl₃. 2. Substrate is not electron-rich enough. 3. Insufficient reaction temperature or time. | 1. Use freshly distilled, anhydrous DMF and fresh POCl₃. 2. Confirm substrate suitability. This reaction is not for electron-neutral or -deficient rings. 3. Increase reaction temperature (e.g., to 60-80 °C) or extend reaction time, monitoring by TLC. |
| Formation of Dark Tar/Polymer | 1. Reaction temperature was too high. 2. Substrate is unstable under acidic conditions. 3. Quenching was too rapid or not cooled sufficiently. | 1. Maintain strict temperature control, especially during reagent addition and quenching. 2. For sensitive substrates, consider alternative formylation methods. 3. Ensure the reaction is fully cooled before quenching slowly with ice. |
| Product is an Oily Residue, Not a Solid | 1. Product may be low-melting or impure. 2. Incomplete hydrolysis of the iminium salt. | 1. Attempt purification via column chromatography instead of recrystallization. 2. After initial quenching, stir the aqueous mixture vigorously for a longer period (e.g., 1-2 hours) before filtration or extraction to ensure complete hydrolysis. |
| Double Formylation | Highly activated substrates (e.g., pyrrole) can sometimes undergo diformylation. | Use a smaller excess of the Vilsmeier reagent (e.g., 1.05-1.1 equivalents) and maintain lower reaction temperatures. |
Applications in Drug Development
The Vilsmeier-Haack reaction is a powerful tool in medicinal chemistry for building complex molecular scaffolds. [2][3]The aldehyde functionality it installs serves as a versatile chemical handle for further transformations.
-
Synthesis of Heterocycles: The reaction is frequently used as a key step in constructing more complex fused heterocyclic systems, which are prevalent in pharmacologically active molecules. [1][2]* Precursor to Bioactive Molecules: Indole-3-carboxaldehydes are precursors to a wide range of compounds with anti-cancer, anti-inflammatory, and anti-viral properties. [2][8]* Late-Stage Functionalization: The mild conditions allow for the formylation of complex molecules late in a synthetic sequence, a valuable strategy in drug discovery. [15]
Conclusion
The Vilsmeier-Haack formylation is an indispensable reaction for the synthesis of aromatic and heteroaromatic aldehydes. Its reliability, mild conditions, and operational simplicity make it a favored method in both academic and industrial laboratories. By understanding the underlying mechanistic principles and adhering to careful experimental technique, particularly with respect to temperature control and safety, researchers can effectively leverage this reaction to advance their synthetic targets.
References
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Jadhav, S. D., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4617-4637. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-substituted-1H-pyrazoles. International Journal of Industrial Chemistry, 4(1), 1-8. Available at: [Link]
-
Khatun, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27483-27513. Available at: [Link]
-
J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
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J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from: [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. Available at: [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from: [Link]
-
Singh, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. Available at: [Link]
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Experimental procedure for the nucleophilic substitution to introduce the acetonitrile group
Application Note: Synthesis of Alkyl Nitriles via Nucleophilic Substitution
Abstract
The introduction of the acetonitrile (cyanomethyl) group, and more broadly the nitrile functional group, is a cornerstone of modern organic synthesis, particularly in pharmaceutical and agrochemical development. Nitriles are versatile synthetic intermediates, readily converted into primary amines, carboxylic acids, amides, and ketones.[1][2] This application note provides a comprehensive technical guide for researchers on the synthesis of nitriles from alkyl halides and related substrates through nucleophilic substitution. It delves into the mechanistic principles, experimental design considerations, a detailed laboratory protocol, and critical safety procedures for handling cyanide reagents.
Mechanistic Insights and Reaction Design
The conversion of alkyl halides to nitriles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] This pathway involves the direct displacement of a leaving group (e.g., halide) by a nucleophile (cyanide ion).
The SN2 Mechanism: A Concerted Pathway
The SN2 reaction proceeds in a single, concerted step.[4] The cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack".[5] This approach leads to an inversion of stereochemistry at the carbon center, a phenomenon often compared to an umbrella flipping inside out in a strong wind.[5]
Key Factors Influencing SN2 Reactivity:
-
Substrate Steric Hindrance: The reaction is highly sensitive to steric bulk around the reaction center. Reactivity follows the trend: methyl > primary > secondary.[4] Tertiary alkyl halides are too sterically hindered and do not react via the SN2 mechanism.[4][6]
-
Leaving Group Ability: A good leaving group is essential for an efficient reaction. The leaving group's ability is inversely related to its basicity. Common leaving groups are ranked as follows: I⁻ > Br⁻ > Cl⁻ > TsO⁻ > MsO⁻.
-
Nucleophile Strength: The cyanide ion (CN⁻) is an excellent nucleophile for SN2 reactions, enabling efficient displacement of the leaving group.[3]
Causality of Solvent Selection
The choice of solvent can dramatically affect the rate of an SN2 reaction.[7] Polar aprotic solvents are overwhelmingly preferred for this transformation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can solvate the counter-ion (e.g., Na⁺ or K⁺) of the cyanide salt. However, they do not form strong hydrogen bonds with the anionic nucleophile (CN⁻).[8] This leaves the cyanide ion "naked" and highly reactive, significantly accelerating the reaction rate.[7] The use of dimethyl sulfoxide (DMSO) is particularly advantageous for reactions involving sodium cyanide and alkyl halides.[9]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen-bond with the cyanide ion, creating a "solvent cage" around it. This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the reaction.[8]
Experimental Design and Optimization
Careful selection of reagents and conditions is paramount for a successful and high-yielding nitrile synthesis.
Comparison of Cyanide Sources
Several cyanide salts can be employed, each with distinct properties. The choice often depends on solubility, reactivity, and safety considerations. Less toxic alternatives like zinc cyanide may be used, sometimes requiring nickel catalysis.[10]
| Reagent | Formula | Key Characteristics |
| Sodium Cyanide | NaCN | Commonly used, cost-effective, soluble in DMSO. Highly toxic.[3] |
| Potassium Cyanide | KCN | Similar to NaCN, often used in ethanolic solutions. Highly toxic.[11] |
| Copper(I) Cyanide | CuCN | Used for the synthesis of aryl nitriles from aryl halides (Rosenmund-von Braun reaction) and acyl nitriles from acyl chlorides.[12] |
| Trimethylsilyl Cyanide | TMSCN | A less basic cyanide source, useful for cyanation of aldehydes, ketones, and certain alcohols under Lewis acid catalysis. |
| Zinc Cyanide | Zn(CN)₂ | A less toxic alternative to alkali metal cyanides, often used with a catalyst for the cyanation of alkyl halides and mesylates.[10] |
The Role of Phase-Transfer Catalysis (PTC)
When dealing with a reaction system involving two immiscible phases (e.g., an aqueous solution of KCN and an organic solution of the alkyl halide), reaction rates can be slow. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction.[13]
PTCs, typically quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide), act as shuttles.[13] The lipophilic cation pairs with the cyanide anion, transporting it from the aqueous phase into the organic phase where it can react with the alkyl halide.[13] This technique enhances reaction rates, improves yields, and can reduce the need for harsh solvents.[13] PTC is particularly effective for substrates like benzyl chloride.[14]
Detailed Experimental Protocol: Synthesis of Benzyl Cyanide
This protocol details the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide, a well-established and reliable procedure adapted from Organic Syntheses.[15]
Reaction: C₆H₅CH₂Cl + NaCN → C₆H₅CH₂CN + NaCl
3.1. Materials and Reagents
-
Benzyl chloride (reagent grade)
-
Sodium cyanide (powdered, ≥96%)
-
95% Ethanol
-
Deionized water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
3.2. Equipment
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
3.3. Step-by-Step Procedure
-
Setup: In a properly functioning chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add powdered sodium cyanide (1.25 equivalents) and a minimal amount of water to dissolve the salt.
-
Substrate Addition: In a separate beaker, dilute the benzyl chloride (1.0 equivalent) with 95% ethanol. Add this solution to the reaction flask.
-
Reaction: Heat the mixture to reflux using a heating mantle or steam bath. The reaction is typically heated for 3-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride will form. Filter the mixture by suction filtration to remove the salt. Wash the salt cake with a small portion of ethanol to recover any residual product.[15]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the bulk of the ethanol using a rotary evaporator.
-
Work-up: Transfer the remaining residue to a separatory funnel. Add deionized water and an organic extraction solvent (e.g., diethyl ether). Shake vigorously and allow the layers to separate.
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude benzyl cyanide.
-
Purification: Purify the crude product by vacuum distillation to obtain pure benzyl cyanide.[15]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: General workflow for nitrile synthesis via nucleophilic substitution.
SN2 Mechanism Diagram
Caption: Concerted backside attack in the SN2 cyanation mechanism.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Poor leaving group; Sterically hindered substrate (secondary or tertiary); Inactive cyanide salt; Insufficient temperature. | Use a substrate with a better leaving group (I > Br > Cl); Use a primary or methyl halide; Ensure cyanide salt is dry and of high purity; Increase reaction temperature or time. |
| Formation of Side Products | Elimination (E2) reaction competing with substitution, especially with secondary halides and basic nucleophiles.[16] | Use a less basic cyanide source (e.g., TMSCN); Use a polar aprotic solvent like DMSO or DMF to favor SN2; Lower the reaction temperature. |
| Low Yield after Work-up | Incomplete extraction of the product; Product is water-soluble. | Perform more extractions (3-4 times); If the product has high polarity, saturate the aqueous layer with NaCl (salting out) before extraction. |
Critical Safety Protocols for Cyanide Reagents
EXTREME HAZARD: Alkali metal cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[17][18] They react with acids and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[17]
-
Engineering Controls: All handling of solid cyanides and cyanide solutions must be performed in a certified chemical fume hood.[17][19]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[17][18]
-
Buddy System: Never work with cyanides alone. Inform colleagues before beginning work.[17]
-
Preventing HCN Gas Release: NEVER allow cyanide salts or solutions to come into contact with acids.[20] All work-ups and cleaning should be done under basic conditions (pH > 10).[21]
-
Spill Cleanup: For small spills inside a fume hood, carefully sweep up solid material to avoid raising dust. Wipe the area with an alkaline solution (pH > 10).[19] For larger spills, evacuate the area and call emergency services.
-
Waste Quenching and Disposal: All cyanide-contaminated waste (solutions, glassware rinses, contaminated solids) is considered acutely hazardous waste.[22] Small amounts of cyanide waste can be quenched by slow addition to an alkaline solution of sodium hypochlorite (bleach) in a fume hood.[23][24] This oxidizes toxic cyanide to the much less toxic cyanate ion. The quenched waste must still be disposed of through the institution's hazardous waste program.[24]
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic-Chemistry.org. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. Retrieved from [Link]
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic-Chemistry.org. Retrieved from [Link]
- O'Connor, et al. (2003). Methods of destruction of cyanide in cyanide-containing waste. U.S. Patent No. 6,596,916 B1.
-
Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. CN102381918A.
-
University of Rochester. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]
-
Imperial College London. (2021, September 13). Cyanides Safety Data Sheet. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution [Video]. YouTube. Retrieved from [Link]
-
Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Inorganic Cyanides. Retrieved from [Link]
-
Clarke, H. T., & Read, R. R. (1925). Benzoyl Cyanide. Organic Syntheses, 4, 7. Retrieved from [Link]
-
University of St Andrews. (n.d.). CHEM12 Cyanide Compounds. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (n.d.). Formation of Nitriles. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
ChemPlayer. (2023, November 18). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride [Video]. YouTube. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Cyanide: α-Tolunitrile. Retrieved from [Link]
Sources
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- 23. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 24. gla.ac.uk [gla.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Formylphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-formylphenyl)acetonitrile (FPA). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical bifunctional building block. FPA, with its reactive aldehyde and nitrile moieties, is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials[1]. However, its synthesis can be challenging, often plagued by low yields and competing side reactions.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What are the primary synthetic routes to 2-(4-Formylphenyl)acetonitrile, and what are their main advantages and disadvantages?
A1: There are several viable pathways, but the most common strategies start from commercially available 4-methylbenzaldehyde (p-tolualdehyde). The choice of route often depends on available equipment, scale, and tolerance for multi-step procedures. The two dominant approaches are outlined below.
Caption: Primary synthetic routes to 2-(4-Formylphenyl)acetonitrile.
-
Route A (Protection Strategy): This is often the highest-yielding and most reliable method. The aldehyde is first protected as an acetal. This prevents it from interfering with the subsequent bromination and cyanation steps. While it adds two steps (protection and deprotection) to the sequence, it avoids critical side reactions, simplifying purification and boosting the overall yield.
-
Route B (Direct Strategy): This route is shorter but more challenging. The unprotected aldehyde can be attacked by the cyanide nucleophile in the final step, and its electron-withdrawing nature can complicate both the benzylic bromination and the subsequent nucleophilic substitution. This route is often plagued by the formation of cyanohydrin impurities and lower conversion rates.
Troubleshooting Guide: Step-by-Step Issues
This section addresses specific problems you might encounter during the synthesis, focusing primarily on the more challenging direct route (Route B) and the key steps of the protection route (Route A).
Step 1: Benzylic Bromination of 4-Methylbenzaldehyde
Q2: My benzylic bromination with N-Bromosuccinimide (NBS) is giving a low yield of 4-(bromomethyl)benzaldehyde and forming a dark, tarry mixture. What is going wrong?
A2: This is a common issue stemming from the sensitivity of the aldehyde and the radical nature of the reaction. Here are the primary causes and solutions:
-
Causality—Radical Initiator: The choice and amount of radical initiator (like AIBN or benzoyl peroxide) are critical. Too much initiator can lead to uncontrolled polymerization and side reactions. The reaction is also sensitive to autoxidation of the aldehyde.
-
Causality—Reaction Conditions: The reaction is typically initiated by heat or UV light. Inconsistent heating or an overly intense light source can cause rapid, localized radical generation, leading to decomposition.
Troubleshooting Protocol:
-
Solvent Purity: Ensure you are using a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Peroxides in aged ethereal solvents (like THF or ether) can interfere with radical reactions.
-
Initiator Control: Use a catalytic amount of initiator (1-5 mol%). AIBN is often preferred over benzoyl peroxide as it avoids the formation of benzoic acid, which can complicate the reaction.
-
Temperature Management: Maintain a steady reflux. If using photochemical initiation, ensure the lamp is positioned for even irradiation and the flask is cooled if necessary to prevent overheating.
-
Monitor Progress: Follow the reaction by TLC or GC. The disappearance of NBS (which is denser than CCl₄ and will sink) is a good visual cue. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated side product.
-
Workup: After cooling, filter off the succinimide byproduct quickly. Wash the organic phase with a mild reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by a brine wash.
Expert Tip: For sensitive substrates like this, protecting the aldehyde as a dimethyl or diethyl acetal (as in Route A) before bromination is the most robust solution. The acetal is stable to radical conditions and can be easily removed later.
Step 2: Nucleophilic Cyanation
Q3: My cyanation of 4-(bromomethyl)benzaldehyde is very slow, and the main product I'm isolating is 4-formylbenzaldehyde cyanohydrin. How can I favor the desired Sₙ2 reaction?
A3: This is the central challenge of the direct synthesis route. The cyanide anion (CN⁻) is a potent nucleophile that can attack both the electrophilic benzylic carbon (desired Sₙ2 pathway) and the highly electrophilic carbonyl carbon of the aldehyde (undesired cyanohydrin formation).
Caption: Competing reaction pathways in the cyanation step.
Solutions to Improve Selectivity:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic, which can accelerate the Sₙ2 reaction. In contrast, protic solvents (like ethanol/water) can solvate the cyanide ion, reducing its nucleophilicity, but are sometimes necessary for solubility.
-
Phase-Transfer Catalysis (PTC): If using a two-phase system (e.g., an organic solvent and aqueous NaCN), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential. The TBAB transports the cyanide ion into the organic phase, facilitating the reaction under milder conditions and often improving selectivity.
-
Temperature Control: Cyanohydrin formation is often reversible and favored at lower temperatures. However, the Sₙ2 reaction requires activation energy. A moderate temperature (e.g., 40-60 °C) is often a good compromise. Start at a lower temperature and slowly warm the reaction while monitoring by TLC.
-
Slow Addition: Add the cyanide source (either as a solid or a solution) slowly to the solution of the benzyl bromide. This keeps the instantaneous concentration of free cyanide low, minimizing the attack on the aldehyde.
Q4: I am attempting a palladium-catalyzed cyanation of 4-(bromomethyl)benzaldehyde, but the reaction stalls at low conversion. What could be the issue?
A4: While palladium catalysis is more commonly used for aryl halides, its principles are relevant here. The most likely culprit is catalyst poisoning by the cyanide source .
-
Mechanistic Insight: Palladium catalysts are susceptible to inhibition or deactivation by high concentrations of cyanide ions, which can form stable, inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻[2]. This prevents the palladium from participating in the catalytic cycle.
-
The Solution—Controlled Cyanide Release: Use a cyanide source that provides a low, steady concentration of free cyanide. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent choice for this purpose[2][3]. It is less toxic, highly stable, and releases cyanide ions slowly into the reaction medium, preventing catalyst poisoning.
Optimized Palladium-Catalyzed Cyanation Protocol:
-
Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 4-(bromomethyl)benzaldehyde (1.0 eq), K₄[Fe(CN)₆] (0.5-0.7 eq), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), and a suitable ligand if required by your specific catalyst system.
-
Solvent: Add a dry, polar aprotic solvent like NMP, DMF, or DMAC[3].
-
Reaction: Heat the mixture to 120-140 °C and monitor by GC/MS or TLC. The reaction should proceed cleanly to the desired product.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The aqueous layer will contain the iron salts. Wash the organic layer thoroughly with water and brine, dry over Na₂SO₄, and concentrate.
Table 1: Comparison of Cyanation Methods
| Method | Cyanide Source | Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Common Issues |
|---|---|---|---|---|---|---|
| Classical Sₙ2 | NaCN or KCN | None / TBAB (PTC) | DMSO, DMF, EtOH/H₂O | 25 - 80 | Inexpensive, simple setup | Cyanohydrin formation, slow reaction |
| Pd-Catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂, Pd₂(dba)₃ | NMP, DMF | 120 - 140 | High yield, avoids cyanohydrin | Catalyst cost, requires inert atmosphere |
Step 3: Purification
Q5: How can I best purify the final product, 2-(4-Formylphenyl)acetonitrile, to remove starting materials and side products?
A5: The optimal purification method depends on the primary impurities in your crude product. The target compound is a solid with a reported melting point of 84-86 °C[1].
-
Recrystallization: If the crude product is relatively clean (>85% purity), recrystallization is the most efficient method for purification at scale.
-
Solvent Screening: Test solvents like isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/heptane. The ideal solvent will dissolve the product when hot but sparingly when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Silica Gel Chromatography: If the reaction produced multiple, closely related byproducts (like the cyanohydrin or unreacted starting material), column chromatography is necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate) is a good starting point. The less polar starting material will elute first, followed by the product, and then more polar impurities like the cyanohydrin.
-
TLC Analysis: Always develop a TLC beforehand to determine the optimal solvent system for separation.
-
References
- Google Patents. (KR101393010B1). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
PubChem - National Institutes of Health. 4-Cyanobenzaldehyde. Available at: [Link]
-
PubChem - National Institutes of Health. 2-(4-Formylphenyl)acetonitrile. Available at: [Link]
- Grushin, V. V., & Ushkov, A. V. (2011). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society, 133(28), 10999–11005.
- Google Patents. (US7595417B2). Cyanation of aromatic halides.
- Schareina, T., et al. (2007). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes. Chemistry – A European Journal, 13(22), 6249-6259.
-
MDPI. (2022). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Available at: [Link]
Sources
- 1. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]
- 2. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(4-Formylphenyl)acetonitrile by Recrystallization
Welcome to the technical support center for the purification of 2-(4-Formylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this important organic intermediate.
Introduction to the Purification Challenge
2-(4-Formylphenyl)acetonitrile is a versatile building block in organic synthesis, characterized by its crystalline nature, typically appearing as a pale yellow to green solid with a melting point of 84-86 °C.[1] A common route to its synthesis is the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile.[1] While effective, this synthesis can yield a crude product containing unreacted starting materials, side-products, and other impurities that can interfere with downstream applications. Recrystallization is a powerful and economical technique to achieve the high purity required for pharmaceutical and fine chemical synthesis. This guide will provide the foundational knowledge and practical advice to master this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for 2-(4-Formylphenyl)acetonitrile?
A1: An ideal solvent for the recrystallization of 2-(4-Formylphenyl)acetonitrile should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.
-
Low solubility at low temperatures: Upon cooling, the compound should have significantly lower solubility to maximize crystal yield.
-
Inertness: The solvent must not react with the aldehyde or nitrile functional groups of the target compound.
-
Appropriate boiling point: The boiling point should be high enough to provide a good solubility differential but not so high that it complicates solvent removal or leads to "oiling out."
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
-
Impurity solubility profile: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Q2: Which solvents are generally recommended for the recrystallization of aromatic nitriles and aldehydes like 2-(4-Formylphenyl)acetonitrile?
A2: Based on the polar nature of the formyl and nitrile groups, as well as the aromatic ring, solvents of intermediate polarity are a good starting point. Alcohols such as ethanol and isopropanol are often effective. For less polar impurities, a mixed solvent system, such as ethanol/water or toluene/hexane, can be highly effective. In a mixed solvent system, the compound is dissolved in the "good" solvent (in which it is more soluble), and the "bad" solvent (in which it is less soluble) is added to induce crystallization.
Q3: What are the most common impurities I should expect in my crude 2-(4-Formylphenyl)acetonitrile?
A3: If your crude product is from a Knoevenagel condensation, the most likely impurities include:
-
Unreacted 4-formylbenzaldehyde: This is a common impurity if the reaction did not go to completion.
-
Polymeric or self-condensation products of 4-formylbenzaldehyde: Aldehydes can undergo side reactions under basic or acidic conditions.
-
Byproducts from the reaction of acetonitrile: Acetonitrile can also undergo side reactions, though this is less common under typical Knoevenagel conditions.
-
Catalyst residues: Depending on the catalyst used (e.g., base catalysts), residual amounts may be present in the crude product.[2][3][4][5][6]
Comprehensive Experimental Protocol: Recrystallization of 2-(4-Formylphenyl)acetonitrile
This protocol provides a detailed, step-by-step methodology for the purification of crude 2-(4-Formylphenyl)acetonitrile.
Materials and Equipment:
-
Crude 2-(4-Formylphenyl)acetonitrile
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixed solvent system)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude material into a test tube.
-
Add a few drops of the chosen solvent at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. A good yield of crystals should form.
-
Based on these observations, select the most suitable solvent or solvent pair.
-
-
Dissolution:
-
Place the bulk of the crude 2-(4-Formylphenyl)acetonitrile into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the selected solvent to just cover the solid.
-
Gently heat the mixture with stirring. Add the solvent in small portions until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of purified crystals.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the glassware prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it has low solubility in the cold solvent.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass or drying dish and dry them in a low-temperature oven (below the melting point of the compound) or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (84-86 °C) is an indicator of high purity.
-
Further analysis by techniques such as HPLC, NMR, or TLC can also be performed to confirm purity.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Re-heat the mixture to dissolve the oil. Add a small amount of a "better" solvent (if using a mixed solvent system) or a different solvent altogether. Slower cooling may also help. |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently cooled. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Ensure the solution is thoroughly chilled in an ice bath. |
| Low Recovery | Too much solvent was used, the crystals were washed with warm solvent, or premature crystallization occurred during hot filtration. | Optimize the solvent volume in subsequent attempts. Always use ice-cold solvent for washing. Ensure all glassware for hot filtration is pre-heated. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). A different solvent system may be required to better separate the colored impurity. |
| Crystals Form Too Quickly | The solution is too concentrated, or it is cooled too rapidly. | Add a small amount of additional hot solvent to the dissolved solid. Allow the solution to cool more slowly by insulating the flask. |
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: The general workflow for the recrystallization of 2-(4-Formylphenyl)acetonitrile.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Solvent Selection Data
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior for 2-(4-Formylphenyl)acetonitrile |
| Hexane | 0.1 | 69 | Low solubility at all temperatures (Good for use as an anti-solvent). |
| Toluene | 2.4 | 111 | Moderate solubility when hot, low when cold (A potential candidate). |
| Ethyl Acetate | 4.4 | 77 | Good solubility when hot, moderate when cold. |
| Isopropanol | 3.9 | 82 | Good solubility when hot, low when cold (A strong candidate). |
| Ethanol | 4.3 | 78 | Good solubility when hot, moderate to low when cold (A strong candidate). |
| Acetonitrile | 5.8 | 82 | High solubility at room temperature (Likely not a good primary solvent). |
| Water | 10.2 | 100 | Very low solubility (Good for use as an anti-solvent with a miscible organic solvent like ethanol). |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2009, January). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Journal of Organic Chemistry & Process Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
- Google Patents. (n.d.). JP2000178241A - Production of cyanobenzaldehyde.
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MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Retrieved from [Link]
-
Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]
Sources
Common byproducts in the synthesis of 2-(4-Formylphenyl)acetonitrile and their removal
SynthSolutions Technical Support Center
Welcome to the SynthSolutions Technical Support Center. This guide is designed for our valued partners in research, discovery, and drug development. As a key intermediate, 2-(4-Formylphenyl)acetonitrile (FPA) presents unique synthetic and purification challenges due to its dual reactivity.[1] This document provides in-depth, experience-based answers to common issues encountered during its synthesis, focusing on the identification and removal of process-related byproducts.
Frequently Asked Questions (FAQs)
FAQ 1: I've synthesized FPA from 4-(bromomethyl)benzonitrile via the Sommelet reaction and my crude NMR shows several unexpected impurities. What are they and why did they form?
This is a very common scenario. The Sommelet reaction, while effective, is known for producing a characteristic set of byproducts.[2][3] The reaction involves converting a benzyl halide to an aldehyde using hexamine, followed by hydrolysis.[4]
Causality of Byproduct Formation:
-
4-(Hydroxymethyl)benzonitrile (The Alcohol): This is arguably the most common byproduct. It forms from the hydrolysis of the intermediate quaternary ammonium salt. While the desired pathway is a hydride transfer to form the aldehyde, a competing SN2 reaction with water (present during hydrolysis) on the benzylic carbon leads directly to the corresponding benzyl alcohol.
-
Bis(4-cyanobenzyl)amine (The Dimer): During the hydrolysis of the hexaminium salt, the primary amine (4-(aminomethyl)benzonitrile) is formed as an intermediate. This nucleophilic amine can react with unreacted starting material (4-(bromomethyl)benzonitrile) or another intermediate species to form a secondary amine dimer.
-
Unreacted Starting Material: Incomplete reaction is common. This can be due to insufficient heating, reaction time, or deactivation of the hexamine reagent.
Initial Confirmation: You can often tentatively identify these byproducts by comparing your crude 1H NMR to the expected spectra:
-
Product (FPA): Aldehyde proton (~10.0 ppm), benzylic protons (~3.8 ppm).
-
Alcohol Byproduct: Benzylic protons shift upfield (~4.6 ppm), and a broad singlet for the -OH proton will be present.
-
Dimer Byproduct: You will see a complex multiplet for the two distinct sets of benzylic protons.
These byproducts are typically more polar than the desired FPA, making them amenable to removal by column chromatography.
FAQ 2: My LC-MS analysis shows a peak with a mass of 163.1 g/mol , which I suspect is the carboxylic acid. How did this form and what is the best way to remove it?
You are likely correct. The peak corresponds to 4-(cyanomethyl)benzoic acid. This byproduct arises from one of two primary mechanisms:
-
Over-oxidation: The aldehyde functional group in your FPA product is susceptible to oxidation to a carboxylic acid, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present.[5]
-
Nitrile Hydrolysis: More commonly, under harsh acidic or basic workup conditions, the nitrile group can hydrolyze.[6][7][8] While full hydrolysis to the dicarboxylic acid is possible, partial hydrolysis to the carboxylic acid-nitrile is a frequent outcome.[9][10]
Removal Strategy: Acid-Base Extraction
The most efficient method to remove this acidic impurity is a liquid-liquid extraction that exploits the difference in pKa. The carboxylic acid is acidic, while your FPA product is neutral.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1M sodium carbonate (Na2CO3) solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Separation: Gently shake the funnel, venting frequently. Allow the layers to separate. The aqueous layer, now containing the sodium 4-(cyanomethyl)benzoate salt, can be drained off.
-
Repeat: Repeat the base wash two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining inorganic base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified, neutral FPA product.
This protocol provides a self-validating system: a post-extraction TLC or LC-MS should show a significant reduction or complete absence of the acidic impurity.
FAQ 3: My product is a pale yellow solid, but after purification attempts, it remains oily or refuses to crystallize. What's causing this and how can I get a solid product?
This issue, often referred to as "oiling out," typically points to the presence of persistent, structurally similar impurities that disrupt the crystal lattice formation of your product. Unreacted starting materials or isomeric byproducts are common culprits. The melting point of pure FPA is reported as 84-86 °C.[1] Significant deviation or oiling indicates impurities.
Troubleshooting Strategy: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system is identified.[11] The principle is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Protocol: Recrystallization of FPA
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents. Good candidates include isopropanol, ethanol, ethyl acetate/hexanes, and toluene. A good single solvent will fully dissolve the compound when hot but show low solubility when cold. For a two-solvent system, the product should be highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[12][13] A common and effective pair for FPA is ethyl acetate and hexanes.
-
Dissolution: Place the crude FPA in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like tar or dust) are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hexanes (the anti-solvent) to the hot solution until you observe persistent cloudiness (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
FAQ 4: I'm observing a significant amount of a dark, tar-like material in my reaction flask. What causes this polymerization and how can I deal with it?
The formation of resinous or polymeric material is a known issue, particularly in reactions involving arylacetonitriles under basic conditions.[14]
Plausible Cause: Base-Catalyzed Polymerization The benzylic protons of 2-(4-Formylphenyl)acetonitrile are acidic. In the presence of a strong base (or even a moderate base over time), these protons can be abstracted to form a resonance-stabilized carbanion. This nucleophilic carbanion can then attack the electrophilic carbonyl carbon of the aldehyde on another molecule, initiating a series of aldol-type condensation and polymerization reactions, leading to high molecular weight, dark-colored tars.
Prevention and Removal:
-
Minimize Base: If your synthesis uses a base, use the minimum stoichiometric amount required and consider using a milder, non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of these side reactions.
-
Workup Strategy: To remove the tar, it's best to separate your product first. After the reaction, quench and perform a primary extraction into a solvent like ethyl acetate. The highly polar, insoluble tar will often be left behind in the aqueous layer or as an interfacial "gunk." If some tar does carry through, it can often be removed during the hot filtration step of recrystallization or will remain at the baseline during column chromatography.
Data Summary & Visual Guides
Table 1: Common Byproducts and Removal Strategies
| Byproduct Name | Common Origin | Identification | Recommended Removal Method |
| 4-(Hydroxymethyl)benzonitrile | Incomplete Sommelet reaction; hydrolysis | More polar spot on TLC; 1H NMR (~4.6 ppm) | Flash Column Chromatography |
| Bis(4-cyanobenzyl)amine | Dimerization during Sommelet workup | Less polar than alcohol on TLC | Flash Column Chromatography |
| 4-(cyanomethyl)benzoic acid | Over-oxidation of aldehyde; nitrile hydrolysis | Acidic nature; LC-MS (M+H = 162.05) | Acid-Base Liquid-Liquid Extraction |
| Polymeric Tar | Base-catalyzed self-condensation | Insoluble, dark resinous material | Filtration; Column Chromatography (remains on baseline) |
Experimental Workflow Diagram
Caption: General workflow from synthesis to pure FPA.
Purification Decision Tree
Caption: Decision tree for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities, such as FPA and its more polar alcohol byproduct.[15]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product (FPA) an Rf value of ~0.3 and show good separation from impurities. For FPA, a starting point is 20-30% Ethyl Acetate in Hexanes.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[16] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" method typically yields better separation.
-
Elution: Begin eluting the column with the solvent system, applying positive pressure (flash). Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-Formylphenyl)acetonitrile.
Protocol: Recrystallization
As detailed in FAQ 3, this method is excellent for final polishing of a product that is already relatively pure.
-
Solvent Selection: Identify a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes) where the product has high solubility when hot and low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude FPA in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: If using a two-solvent system, add the anti-solvent to the hot solution until turbidity appears. Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collection: Collect the crystals via vacuum filtration, washing with a small volume of ice-cold solvent (or the anti-solvent).
-
Drying: Dry the crystals in a vacuum oven. Check the melting point and purity by NMR or LC-MS.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12873612, 2-(4-Formylphenyl)acetonitrile. Retrieved January 25, 2026, from [Link]
-
Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. (1938). α-PHENYLACETOACETONITRILE. Organic Syntheses, 18, 66. DOI: 10.15227/orgsyn.018.0066. [Link]
- Kim, J. H., et al. (2014). A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
- Lee, S. H., et al. (2014). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
Fun, H. K., Quah, C. K., Sumangala, V., Prasad, D. J., & Poojary, B. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(3), o574. [Link]
-
Hauser, C. R., & Adams, J. T. (1945). Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve. [Link]
-
Sandrock, D. L., & Holmes, J. H. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1167–1171. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 25, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(13), 1962–1965. [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1981). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 89(3), 871-879. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 25, 2026, from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?[Link]
- Podrebarac, G. G., & Miller, D. J. (2004). Process for the purification and recovery of acetonitrile.
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Organic Reactions. (n.d.). Sommelet Reaction. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 25, 2026, from [Link]
- Jacquin, M., et al. (2015). Separation of aromatic aldehydes.
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved January 25, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. (n.d.). The Sommelet Reaction. Retrieved January 25, 2026, from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Common Solvents for Crystallization. [Link]
-
Mazik, M., & Seidel, R. (2024). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 190–194. [Link]
-
Ferguson, L. N. (1954). The Sommelet Reaction. Chemical Reviews, 38(2), 227–254. [Link]
-
Name Reaction. (2025, December 11). Sommelet Reaction [Video]. YouTube. [Link]
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- 16. orgsyn.org [orgsyn.org]
Side reactions of the aldehyde group in 2-(4-Formylphenyl)acetonitrile
Welcome to the technical support center for 2-(4-Formylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise to anticipate and mitigate potential side reactions of the aldehyde group, ensuring the integrity and success of your synthetic endeavors.
Introduction to the Reactivity of 2-(4-Formylphenyl)acetonitrile
2-(4-Formylphenyl)acetonitrile is a valuable building block in organic synthesis due to its two reactive functional groups: the formyl (aldehyde) group and the nitrile group attached to a methylene bridge.[1] This dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] However, the very reactivity that makes this compound so useful can also be a source of experimental challenges. The aldehyde group, in particular, is susceptible to a variety of side reactions that can lead to impurities, reduce yields, and complicate product purification.
This guide focuses on providing a clear understanding of these potential side reactions and offering practical, field-proven solutions to minimize their occurrence. By understanding the underlying mechanisms and the factors that influence them, you can design more robust and efficient synthetic protocols.
Troubleshooting Guides & FAQs
Side Reaction 1: The Cannizzaro Reaction
Question: I am running a base-catalyzed reaction with 2-(4-Formylphenyl)acetonitrile and I'm observing the formation of two unexpected byproducts: 4-(hydroxymethyl)phenylacetonitrile and 4-carboxyphenylacetonitrile. What is happening and how can I prevent it?
Answer:
You are likely observing a Cannizzaro reaction . This is a common side reaction for aldehydes that do not have any alpha-hydrogens, such as the aromatic aldehyde in 2-(4-Formylphenyl)acetonitrile.[2]
The Causality behind the Experimental Choice:
In the presence of a strong base (e.g., concentrated sodium hydroxide or potassium hydroxide), two molecules of the aldehyde undergo a disproportionation reaction.[3][4] One molecule is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[2] The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of the alcohol and the carboxylate salt.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Base: The Cannizzaro reaction is highly dependent on the strength of the base used.[2][3] If your desired reaction does not absolutely require a strong base, consider using a weaker inorganic base (e.g., potassium carbonate, sodium bicarbonate) or an organic base (e.g., triethylamine, pyridine).[5] These are often basic enough to catalyze desired reactions like Knoevenagel condensations without promoting the Cannizzaro reaction.[5]
-
Control the Stoichiometry of Your Base: If a strong base is necessary, use it in catalytic amounts rather than stoichiometric or excess amounts. This will reduce the concentration of the hydroxide ions available to initiate the Cannizzaro reaction.
-
Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature can help to suppress this side reaction. It is advisable to cool the reaction mixture before the addition of a strong base.
-
Substrate Addition Strategy: A slow, dropwise addition of the base to the solution of the aldehyde can help to maintain a low instantaneous concentration of the hydroxide ion, thereby minimizing the Cannizzaro reaction.
Data Summary Table: Base Selection to Mitigate Cannizzaro Reaction
| Base Type | Examples | Suitability for Aldehyde Chemistry | Risk of Cannizzaro Reaction |
| Strong Bases | NaOH, KOH | High | High |
| Weak Inorganic Bases | K₂CO₃, NaHCO₃ | Moderate to High | Low |
| Organic Bases | Triethylamine, Pyridine | Moderate to High | Very Low |
Visualizing the Cannizzaro Reaction Pathway:
Caption: The Cannizzaro disproportionation of 2-(4-Formylphenyl)acetonitrile.
Side Reaction 2: Oxidation to Carboxylic Acid
Question: My final product is contaminated with 4-carboxyphenylacetonitrile, even though I'm not using a strong base. My reaction is run in the presence of air. Could this be the issue?
Answer:
Yes, the presence of atmospheric oxygen can lead to the autoxidation of the aldehyde to the corresponding carboxylic acid. Aldehydes are generally susceptible to oxidation, and this can be a significant side reaction, especially under prolonged reaction times or at elevated temperatures.
The Causality behind the Experimental Choice:
The aldehyde C-H bond is relatively weak and can be susceptible to radical-initiated oxidation. This process is often autocatalytic, meaning that the reaction generates intermediates that further promote the oxidation. The presence of certain metal impurities can also catalyze this oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: The most effective way to prevent autoxidation is to run your reaction under an inert atmosphere.[6] This can be achieved by purging your reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure of the inert gas throughout the experiment.
-
Solvent Purity: Use freshly distilled or high-purity solvents. Older solvents can contain peroxide impurities that can initiate radical oxidation reactions.
-
Control of Reaction Time and Temperature: Minimize the reaction time and avoid unnecessarily high temperatures. As with many side reactions, prolonged exposure to reaction conditions can increase the formation of byproducts. A patent for a similar compound suggests that exceeding 40°C can lead to the formation of side products.[7]
-
Addition of Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant (e.g., BHT - butylated hydroxytoluene) can help to suppress autoxidation. However, you must first verify that the antioxidant will not interfere with your desired reaction.
Visualizing the Experimental Setup for Preventing Oxidation:
Caption: A typical inert atmosphere setup to prevent aldehyde oxidation.
Side Reaction 3: Knoevenagel Condensation and Michael Addition
Question: I am performing a Knoevenagel condensation with 2-(4-Formylphenyl)acetonitrile and an active methylene compound. I am getting my desired α,β-unsaturated product, but also a significant amount of a higher molecular weight byproduct. What could this be?
Answer:
You are likely observing a Michael addition of your active methylene compound to the initial Knoevenagel product. This is a common follow-on reaction in Knoevenagel condensations, especially if the reaction conditions are not carefully controlled.
The Causality behind the Experimental Choice:
The Knoevenagel condensation is an aldol-type reaction that forms a C=C double bond.[8] The product is an α,β-unsaturated system, which is an excellent Michael acceptor. If there is still unreacted active methylene compound and a basic catalyst present, the enolate of the active methylene compound can act as a nucleophile and attack the β-carbon of the Knoevenagel product.[8]
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde can help to ensure that all of the active methylene compound is consumed in the initial Knoevenagel condensation, leaving none to participate in a subsequent Michael addition.
-
Choice of Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the relative rates of the Knoevenagel condensation and the Michael addition.[9] Weaker bases and aprotic solvents may favor the initial condensation over the Michael addition. Some studies have shown that using catalysts like piperidine and acetic acid in benzene can be effective.[10]
-
Reaction Time and Temperature: Monitor the reaction closely by a suitable technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting aldehyde has been consumed to prevent the formation of the Michael adduct. Lowering the reaction temperature can also help to slow down the Michael addition, which often has a higher activation energy than the initial condensation.
Visualizing the Knoevenagel-Michael Reaction Sequence:
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Technical Support Center: Optimizing K-POP Arpeggio for the Knoevenagel Condensation with 2-(4-Formylphenyl)acetonitrile
Welcome to the technical support hub for optimizing the Knoevenagel condensation, specifically focusing on the reaction of 2-(4-Formylphenyl)acetonitrile with active methylene compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules. Our approach is grounded in established chemical principles and extensive laboratory experience to help you navigate the nuances of this powerful carbon-carbon bond-forming reaction.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the Knoevenagel condensation of 2-(4-Formylphenyl)acetonitrile. Each solution is explained with underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the Knoevenagel condensation.
Question: My reaction with 2-(4-Formylphenyl)acetonitrile is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knoevenagel condensation can often be traced back to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The Knoevenagel condensation is typically a base-catalyzed reaction.[1] The strength of the base is critical. A base that is too strong can lead to the self-condensation of the aldehyde, while a weak base may not be sufficient to deprotonate the active methylene compound.[1] For the reaction with an arylacetonitrile like 2-(4-Formylphenyl)acetonitrile, weak bases such as piperidine, pyridine, or ammonium salts are generally recommended.[1] Start with a catalytic amount (e.g., 0.1 equivalents) of a weak base like piperidine. If the reaction is still sluggish, you might consider a slightly stronger base, but monitor carefully for side product formation.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Protic polar solvents like ethanol can be effective, and in some cases, even water has been used successfully, aligning with green chemistry principles.[2][3] Aprotic polar solvents such as DMF or acetonitrile have also demonstrated good results, sometimes leading to higher conversions in shorter reaction times.[2] Ensure that your starting materials, 2-(4-Formylphenyl)acetonitrile and the active methylene compound, are soluble in the chosen solvent at the reaction temperature.
-
Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction.[1] While many Knoevenagel condensations proceed efficiently at room temperature, some systems may require heating to achieve a reasonable reaction rate and completion.[1][2] It's advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). A systematic temperature optimization study can help identify the ideal condition for your specific substrates. For some reactions, temperatures around 60°C have been found to be optimal.[4]
-
Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration.[1] Monitoring the reaction's progress using TLC is essential to determine the point of maximum conversion of starting materials to the desired product.[1][2]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[1][5] In some cases, the accumulation of water can inhibit the catalyst or lead to reversible reactions, ultimately lowering the yield.[1] To drive the equilibrium towards the product, consider removing water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene), or by adding molecular sieves to the reaction mixture.[5]
Issue 2: Formation of Side Products and Impurities
The appearance of unexpected spots on your TLC plate can indicate the formation of side products, complicating purification and reducing the yield of your desired compound.
Question: My TLC analysis shows multiple products. How can I minimize the formation of these impurities in my Knoevenagel condensation?
Answer:
Side product formation is a common challenge that can often be mitigated by carefully controlling the reaction parameters.
-
Self-Condensation of the Aldehyde: If a base that is too strong is used, 2-(4-Formylphenyl)acetonitrile can undergo self-condensation (an aldol-type reaction). To avoid this, employ a milder base like ammonium acetate or an amine salt.[2]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. It can potentially react with another molecule of the deprotonated active methylene compound.[2] This can be minimized by controlling the stoichiometry of your reactants. Using a 1:1 molar ratio of 2-(4-Formylphenyl)acetonitrile and the active methylene compound is a good starting point.[2]
-
Polymerization: Aromatic aldehydes, under certain conditions, can be prone to polymerization, especially in the presence of strong acids or bases or at elevated temperatures. Using mild reaction conditions and ensuring the purity of your starting materials can help prevent this.
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Question: My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What are some effective purification strategies?
Answer:
Purification challenges often require a multi-step approach.
-
Initial Work-up: After the reaction is complete, a proper work-up is crucial. If a basic catalyst like piperidine was used, an acidic wash (e.g., with dilute HCl) can help remove it. If the product is soluble in an organic solvent, extraction is a standard procedure. If the product precipitates from the reaction mixture, filtration followed by washing with a suitable cold solvent can remove many impurities.[6]
-
Recrystallization: If direct recrystallization is proving difficult, try a variety of solvents or solvent mixtures. Sometimes, a slow evaporation of a solution of the crude product can yield crystals. Seeding the solution with a tiny crystal of the pure product (if available) can also induce crystallization. For products that are oils at room temperature, cooling the solution to a low temperature might induce solidification.
-
Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purifying Knoevenagel condensation products.[7] A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The optimal solvent system can be determined by running TLC plates in various solvent mixtures.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can simplify the work-up, as the product may be obtained as a solid directly from the reaction mixture after adding water to dissolve the catalyst.[6][8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical and theoretical aspects of the Knoevenagel condensation with 2-(4-Formylphenyl)acetonitrile.
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[9] The reaction is typically catalyzed by a weak base.[9] The mechanism involves three key steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (2-(4-Formylphenyl)acetonitrile).
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[10]
Q2: Which catalysts are most effective for the Knoevenagel condensation with 2-(4-Formylphenyl)acetonitrile?
A variety of catalysts can be employed for the Knoevenagel condensation.[11] For reactions involving aromatic aldehydes like 2-(4-Formylphenyl)acetonitrile, weak organic bases are very common.
-
Primary and Secondary Amines: Piperidine and pyridine are classic and highly effective catalysts for this reaction.[9][12]
-
Ammonium Salts: Ammonium acetate is another mild and effective catalyst.[13]
-
Heterogeneous Catalysts: For easier separation and catalyst recycling, solid-supported catalysts can be used.[2][14] Examples include basic zeolites or functionalized silica.[11]
-
Lewis Acids: In some cases, Lewis acids have been used to catalyze the Knoevenagel condensation.[13]
Q3: What are the advantages of using solvent-free conditions for this reaction?
Solvent-free, or "green," chemistry approaches are becoming increasingly popular. For the Knoevenagel condensation, solvent-free conditions offer several benefits:
-
Environmental Friendliness: Reduces or eliminates the use of volatile and often toxic organic solvents.[6]
-
Simplified Work-up: Often, the product can be isolated by simply adding water to the reaction mixture to dissolve the catalyst and then filtering the solid product.[6][8]
-
Improved Reaction Rates: In some cases, the high concentration of reactants in the absence of a solvent can lead to faster reaction times.
Q4: How can I monitor the progress of my Knoevenagel condensation reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting materials (2-(4-Formylphenyl)acetonitrile and the active methylene compound), you can visually track the consumption of the reactants and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing in intensity.
Q5: What is the Doebner modification of the Knoevenagel condensation?
The Doebner modification is a specific variation of the Knoevenagel condensation where one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[9] When the reaction is carried out in pyridine, the condensation is often followed by decarboxylation (loss of CO2).[9][15] This provides a convenient route to α,β-unsaturated carboxylic acids.[15]
Data Presentation
Table 1: Recommended Starting Conditions for Knoevenagel Condensation with 2-(4-Formylphenyl)acetonitrile
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Piperidine or Ammonium Acetate (0.1 - 0.2 equivalents) | Weak bases minimize self-condensation of the aldehyde.[2] Piperidine is a classic, effective catalyst.[12] Ammonium acetate is a milder alternative.[13] |
| Solvent | Ethanol, Acetonitrile, or Solvent-free | Ethanol is a good starting point due to its polarity and ability to dissolve many organic compounds.[2] Acetonitrile can sometimes offer faster reaction times.[1] Solvent-free conditions offer a greener alternative and simplified work-up.[6][8] |
| Temperature | Room Temperature to 60 °C | Many reactions proceed at room temperature.[2] Gentle heating can increase the reaction rate if it is slow.[1][4] Monitor for side product formation at higher temperatures. |
| Stoichiometry | 1:1 molar ratio of aldehyde to active methylene compound | Helps to minimize Michael addition side reactions.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for determining reaction completion and identifying the formation of side products.[1][2] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol outlines a standard and effective method for the Knoevenagel condensation of 2-(4-Formylphenyl)acetonitrile.
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine
-
Ethanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 equivalent) and the active methylene compound (1.0 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.[6] If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[6]
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol avoids the use of organic solvents.
Materials:
-
2-(4-Formylphenyl)acetonitrile
-
Active methylene compound
-
Basic catalyst (e.g., anhydrous potassium carbonate, sodium carbonate, or ammonium acetate)
-
Mortar and pestle or a ball mill
-
Standard laboratory glassware for work-up
Procedure:
-
Mixing Reactants: In a mortar, combine 2-(4-Formylphenyl)acetonitrile (1.0 equivalent), the active methylene compound (1.0 equivalent), and the solid basic catalyst (e.g., 0.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature.[6] The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.[6]
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.[6]
-
Purification: If necessary, the product can be purified by recrystallization.[6]
Visualizations
Mechanism of the Knoevenagel Condensation
Caption: A systematic workflow for troubleshooting low yields in the Knoevenagel condensation.
References
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- MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B.
- MDPI. Recent Developments on Five-Component Reactions.
- Thermo Fisher Scientific.
- ResearchGate. Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram.
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Preventing dimerization or polymerization of 2-(4-Formylphenyl)acetonitrile
Welcome to the technical support center for 2-(4-Formylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the dimerization and polymerization of this versatile building block. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use and storage.
Introduction: The Duality of Reactivity
2-(4-Formylphenyl)acetonitrile is a valuable bifunctional molecule, possessing both a reactive aldehyde group and an active methylene group. The acidity of the α-hydrogen on the methylene group is significantly increased by the electron-withdrawing nitrile group, making it susceptible to deprotonation.[1][2] This inherent reactivity is key to its utility in various synthetic transformations but also presents a significant challenge: the propensity for self-condensation, leading to the formation of dimers and polymers. Understanding and controlling this reactivity is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-(4-Formylphenyl)acetonitrile turning yellow and viscous over time?
This is a classic sign of dimerization or polymerization. The molecule can react with itself through a self-condensation reaction, specifically a Knoevenagel condensation, which is often catalyzed by trace impurities.[3][4] The resulting conjugated systems can be colored, and the formation of larger molecules increases the viscosity of the solution.
Q2: What is the primary mechanism behind the dimerization of 2-(4-Formylphenyl)acetonitrile?
The primary mechanism is a base-catalyzed self-Knoevenagel condensation. One molecule acts as the nucleophile (after deprotonation of the active methylene group to form an enolate) and a second molecule acts as the electrophile (at the carbonyl carbon of the aldehyde). This is followed by a dehydration step to form a new carbon-carbon double bond.[5][6]
Q3: Can this self-reaction occur without an added catalyst?
Yes. Trace amounts of basic residues on glassware, impurities in solvents, or even the amine functionalities present in some solvents can be sufficient to catalyze the reaction, especially over time or with elevated temperatures.
Q4: Is the dimerization reversible?
The initial aldol addition product may exist in equilibrium, but the subsequent dehydration to form the α,β-unsaturated dimer is generally irreversible under typical reaction conditions. Therefore, preventing its formation is the most effective strategy.
Q5: How can I confirm if my sample of 2-(4-Formylphenyl)acetonitrile has started to dimerize?
You can use standard analytical techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals, particularly in the olefinic region, and a decrease in the intensity of the aldehyde proton signal.
-
LC-MS: The appearance of a peak with a mass corresponding to the dimer or higher oligomers.
-
TLC: The presence of less polar, often colored, spots with lower Rf values than the starting material.
Troubleshooting Guides
Guide 1: Preventing Dimerization During Storage
Proper storage is the first line of defense against the degradation of 2-(4-Formylphenyl)acetonitrile.
Issue: The solid material or a solution of the compound shows signs of discoloration and has become less soluble over time.
Root Causes & Preventative Actions:
| Root Cause | Explanation | Preventative Action |
| Temperature | Elevated temperatures can accelerate the rate of self-condensation.[7][8] | Store the compound in a cool, dark place, preferably refrigerated at 2-8°C. For long-term storage, consider storage at -20°C. |
| Light Exposure | UV light can provide the energy to initiate polymerization or other degradation pathways. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Moisture | Water can facilitate the self-condensation reaction and can also lead to the formation of hydrates. | Store the compound in a tightly sealed container with a desiccant. If possible, store under an inert atmosphere (e.g., nitrogen or argon). |
| pH (Contamination) | Trace acidic or basic impurities on the container surface can catalyze dimerization. | Ensure that storage vials are scrupulously clean and dry. Rinsing with a non-polar solvent and drying under vacuum before use is recommended. |
Experimental Protocol: Proper Storage of 2-(4-Formylphenyl)acetonitrile
-
Ensure the 2-(4-Formylphenyl)acetonitrile is of high purity before storage. If necessary, purify by recrystallization.
-
Transfer the solid to a clean, dry amber glass vial.
-
Place a small amount of desiccant in a separate pouch or in the headspace of the vial.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Wrap the vial in parafilm for an extra layer of protection against moisture and air.
-
Store the vial in a refrigerator at 2-8°C, away from any sources of heat or light.
Guide 2: Preventing Dimerization During Experimental Use
Controlling the reaction environment is critical to prevent unwanted side reactions.
Issue: During a reaction where 2-(4-Formylphenyl)acetonitrile is a starting material, significant formation of a dimeric byproduct is observed.
Root Causes & Preventative Actions:
| Root Cause | Explanation | Preventative Action |
| Basic Conditions | The Knoevenagel condensation is often base-catalyzed. The presence of a strong base can lead to rapid self-condensation.[4] | Use a weak base as a catalyst if possible. If a strong base is required, add it slowly at a low temperature to control the reaction rate. Consider using a non-nucleophilic base. |
| High Temperature | As with storage, elevated reaction temperatures will increase the rate of the self-condensation side reaction. | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. |
| Solvent Choice | Protic solvents can facilitate proton transfer steps in the self-condensation mechanism. Some solvents may also contain basic impurities. | Use a dry, aprotic solvent. Ensure the solvent is of high purity and free from basic or acidic impurities. |
| Reaction Time | Prolonged reaction times can lead to an increase in the formation of byproducts. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Experimental Protocol: General Precautions for Reactions Involving 2-(4-Formylphenyl)acetonitrile
-
Use oven-dried glassware to eliminate any trace moisture.
-
Use a high-purity, dry, aprotic solvent (e.g., THF, Dioxane, Toluene).
-
Dissolve the 2-(4-Formylphenyl)acetonitrile in the solvent under an inert atmosphere.
-
If a base is required, choose the mildest base that is effective for the desired reaction.
-
Cool the solution to a low temperature (e.g., 0°C or -78°C) before the slow, dropwise addition of the base or other reactive reagents.
-
Maintain the low temperature throughout the reaction, if feasible.
-
Monitor the reaction progress frequently.
-
Upon completion, quench the reaction promptly with a suitable acidic workup to neutralize any remaining base.
Visualizing the Problem and Solutions
Dimerization Mechanism
The following diagram illustrates the base-catalyzed self-condensation (Knoevenagel) of 2-(4-Formylphenyl)acetonitrile.
Caption: Base-catalyzed dimerization of 2-(4-Formylphenyl)acetonitrile.
Experimental Workflow for Minimizing Dimerization
This workflow diagram outlines the key decision points and actions to prevent the formation of dimers and polymers.
Caption: Decision workflow for handling 2-(4-Formylphenyl)acetonitrile.
References
- Shaabani, A., et al. (2015). Recent Developments in Knoevenagel Condensation Reaction: A Review.
- Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
-
Wikipedia. Self-condensation. [Link]
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Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
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Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
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Journal of Food and Drug Analysis. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. [Link]
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Scribd. Knoevenagel Condensation Guide. [Link]
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ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. [Link]
- Google Patents.
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ResearchGate. pH dependent partitioning behaviour of food and beverage aroma compounds between air-aqueous and organic-aqueous matrices. [Link]
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RSC Publishing. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
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Magritek. The Aldol Condensation. [Link]
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BYJU'S. Reaction due to α-hydrogen. [Link]
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ResearchGate. Sugaring out: A new method for removal of acetonitrile from preparative RP-HPLC eluent for protein purification. [Link]
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ACS Publications. (2020). Experimental and Theoretical Study of the Kinetics of Dimerization of Ammonia at Low Temperatures. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12873612, 2-(4-Formylphenyl)acetonitrile. [Link]
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Royal Society of Chemistry. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]
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Clean Earth. (2017). Hazard Awareness & Packaging Guidelines for Reactive Metals. [Link]
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ResearchGate. Dimerization reactions of amino acids by pyrolysis. [Link]
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Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
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National Center for Biotechnology Information. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. [Link]
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Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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Reddit. Two questions about the Knoevenagel reaction. [Link]
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The Synergist. Best Practices for Proper Chemical Storage. [Link]
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YouTube. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. [Link]
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CORE. Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. [Link]
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PubMed. (2009). Dimerisation of nitrile oxides: a quantum-chemical study. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
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YouTube. (2014). Knoevenagel Condensation Examples. [Link]
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Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]
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ResearchGate. Protocols for purification of of LC-MS grade solvents?. [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
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Semantic Scholar. Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
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Chemistry LibreTexts. (2023). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
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Wikipedia. Aldehyde. [Link]
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ResearchGate. 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]
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ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]
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USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]
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MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
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Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
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University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]
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ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]
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Validation & Comparative
A Comparative Reactivity Study: 2-(4-Formylphenyl)acetonitrile vs. 4-Formylbenzonitrile
Introduction: A Tale of Two Benzonitriles
In the landscape of synthetic chemistry, bifunctional molecules serve as invaluable scaffolds for the construction of complex molecular architectures. Among these, aromatic aldehydes containing a nitrile group are particularly useful due to the orthogonal reactivity of the formyl and cyano moieties. This guide presents a detailed comparative analysis of two such building blocks: 2-(4-formylphenyl)acetonitrile and 4-formylbenzonitrile .
While structurally similar, the insertion of a single methylene (-CH2-) spacer in 2-(4-formylphenyl)acetonitrile fundamentally alters the electronic interplay between the two functional groups, leading to significant and predictable differences in their chemical reactivity. For researchers in medicinal chemistry and materials science, understanding these nuances is critical for reaction design, predicting outcomes, and optimizing synthetic routes. 2-(4-formylphenyl)acetonitrile, for instance, is a key intermediate in the synthesis of certain pharmaceuticals, highlighting the importance of its specific reactivity profile[1].
This guide will dissect the structural and electronic differences between these molecules, provide experimental context for their reactivity in common organic transformations, and offer detailed protocols for a side-by-side comparison.
Structural and Electronic Disparity: The Methylene Spacer's Crucial Role
The core difference between the two molecules lies in the electronic communication between the electron-withdrawing cyano group (-C≡N) and the formyl group (-CHO).
-
4-Formylbenzonitrile: The cyano group is directly conjugated with the aromatic ring and, by extension, the formyl group. The nitrile is a potent electron-withdrawing group (EWG) through both the inductive effect and, more powerfully, the resonance (mesomeric) effect[2][3]. This conjugation withdraws electron density from the entire π-system, including the carbonyl carbon of the aldehyde. The result is a highly electrophilic carbonyl carbon, primed for nucleophilic attack.
-
2-(4-Formylphenyl)acetonitrile: The presence of the methylene spacer isolates the cyano group from the aromatic π-system[4]. While the cyanomethyl group (-CH2CN) is still electron-withdrawing via the inductive effect, the powerful resonance-withdrawing capability of the nitrile is completely cut off from the formyl group. Consequently, the carbonyl carbon in 2-(4-formylphenyl)acetonitrile is significantly less electrophilic than in its directly conjugated counterpart.
This fundamental electronic difference is the primary predictor of their divergent reactivity.
Caption: Structural comparison and electronic effects.
Comparative Reactivity in Nucleophilic Addition Reactions
The increased electrophilicity of the carbonyl carbon in 4-formylbenzonitrile predicts a faster reaction rate in nucleophilic additions compared to 2-(4-formylphenyl)acetonitrile. This is consistently observed in several cornerstone reactions of organic synthesis. Electron-withdrawing groups on a benzaldehyde ring are known to enhance reactivity in reactions like Knoevenagel and Wittig condensations by making the carbonyl carbon a more potent electrophile[5].
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration[6]. The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. Therefore, a more electrophilic aldehyde will react faster.
| Reactant | Active Methylene Compound | Base/Catalyst | Conditions | Product Yield | Key Observation |
| 4-Formylbenzonitrile | Malononitrile | Piperidine | Ethanol, reflux | High (>90%) | The strong electron-withdrawing nature of the cyano group significantly activates the aldehyde for rapid condensation[7][8]. |
| 2-(4-Formylphenyl)acetonitrile | Malononitrile | Piperidine | Ethanol, reflux | Moderate to Good | The reaction proceeds, but typically requires longer reaction times or slightly more forcing conditions compared to 4-formylbenzonitrile due to the less activated aldehyde. |
Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent)[9]. The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon[10][11].
| Reactant | Wittig Reagent | Base | Conditions | Product Yield | Key Observation |
| 4-Formylbenzonitrile | (Triphenylphosphoranylidene)acetonitrile | N/A (stabilized ylide) | Toluene, reflux | Good to Excellent | Reacts readily with stabilized ylides due to the highly electrophilic carbonyl center. |
| 2-(4-Formylphenyl)acetonitrile | (Triphenylphosphoranylidene)acetonitrile | N/A (stabilized ylide) | Toluene, reflux | Moderate to Good | Slower reaction kinetics are expected compared to 4-formylbenzonitrile under identical conditions. |
Experimental Protocols: A Head-to-Head Knoevenagel Condensation
To provide a self-validating system for comparing reactivity, the following parallel protocol for a Knoevenagel condensation with malononitrile is proposed. The key metric for comparison would be the reaction time required for complete consumption of the starting aldehyde, as monitored by Thin Layer Chromatography (TLC).
Objective: To qualitatively and quantitatively compare the reaction rates of 4-formylbenzonitrile and 2-(4-formylphenyl)acetonitrile.
Materials:
-
4-Formylbenzonitrile (MW: 131.13 g/mol )[12]
-
2-(4-Formylphenyl)acetonitrile (MW: 145.16 g/mol )[4]
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Heating mantles with magnetic stirring
Caption: Workflow for comparative Knoevenagel condensation.
Step-by-Step Protocol:
-
Preparation: Set up two identical round-bottom flasks (Flask A and Flask B) equipped with reflux condensers and magnetic stir bars.
-
Reactant Addition (Flask A): To Flask A, add 4-formylbenzonitrile (e.g., 1.31 g, 10 mmol).
-
Reactant Addition (Flask B): To Flask B, add 2-(4-formylphenyl)acetonitrile (e.g., 1.45 g, 10 mmol).
-
Reagent Addition (Both Flasks): To each flask, add malononitrile (1.1 eq), ethanol (e.g., 20 mL), and a catalytic amount of piperidine (0.1 eq).
-
Reaction: Begin heating both flasks to reflux simultaneously with vigorous stirring.
-
Monitoring: Start TLC monitoring immediately (t=0) and every 15 minutes thereafter. Use an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to resolve the starting material and product spots.
-
Analysis: Record the time required for the complete disappearance of the starting aldehyde spot in each reaction. The expected result is that the starting material in Flask A will be consumed significantly faster than in Flask B.
-
Workup and Isolation: Once the reactions are complete, cool the mixtures to room temperature, collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the respective products for yield calculation.
Alternative Reactivity: The Acidic Methylene Protons
A significant reactivity pathway available to 2-(4-formylphenyl)acetonitrile, and absent in 4-formylbenzonitrile, involves the methylene protons. These protons are positioned between two electron-withdrawing groups (the phenyl ring and the nitrile), making them acidic and susceptible to deprotonation by a suitable base. This allows the molecule to act as a nucleophile itself in reactions such as alkylations or as a precursor for cyanomethylation reactions[13][14]. This distinct reactivity further broadens its synthetic utility compared to 4-formylbenzonitrile.
Conclusion
The seemingly minor structural modification of a methylene spacer between 2-(4-formylphenyl)acetonitrile and 4-formylbenzonitrile imparts major differences in their chemical behavior.
-
4-Formylbenzonitrile is the more reactive species in nucleophilic additions to the aldehyde , owing to the direct conjugation of the powerful electron-withdrawing cyano group, which enhances the electrophilicity of the carbonyl carbon.
-
2-(4-Formylphenyl)acetonitrile exhibits a more conventional benzaldehyde reactivity profile in nucleophilic additions. However, it possesses a unique secondary reaction site at the acidic methylene protons , opening avenues for synthetic transformations not possible with its conjugated analog.
For the synthetic chemist, the choice between these two reagents is a strategic one. For reactions requiring a highly activated aldehyde, 4-formylbenzonitrile is the superior choice. For syntheses that may leverage the nucleophilic character of the cyanomethyl group or require a less reactive aldehyde, 2-(4-formylphenyl)acetonitrile provides a distinct and valuable alternative.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12873612, 2-(4-Formylphenyl)acetonitrile. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66042, 4-Cyanobenzaldehyde. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation between malononitrile with (a)... [Image]. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 25, 2026, from [Link]
-
Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). What is the effect of cyano group on bioactivity? Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved January 25, 2026, from [Link]
-
Fiveable. (n.d.). Cyano Group Definition. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 25, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. 2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
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- 13. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 14. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(4-Formylphenyl)acetonitrile
Introduction
2-(4-Formylphenyl)acetonitrile, also known as 4-cyanomethylbenzaldehyde, is a valuable bifunctional molecule in organic synthesis. Its structure, incorporating both a reactive aldehyde and a versatile nitrile group, renders it a crucial building block for the synthesis of a wide array of pharmaceuticals and complex organic molecules. The aldehyde functionality allows for the construction of various carbon-carbon and carbon-heteroatom bonds through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering numerous pathways for molecular elaboration.
This guide provides a comprehensive comparison of four distinct synthetic routes to 2-(4-Formylphenyl)acetonitrile. Each route is analyzed for its efficiency, practicality, and underlying chemical principles, providing researchers, scientists, and drug development professionals with the critical information needed to select the most suitable method for their specific application. Detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators are presented to facilitate informed decision-making in the laboratory.
Route 1: Multi-step Synthesis from 4-Bromobenzaldehyde
This classical approach involves a three-step sequence starting from the readily available 4-bromobenzaldehyde. The strategy hinges on the protection of the reactive aldehyde group, followed by the introduction of the nitrile moiety via a Rosenmund-von Braun reaction, and concluding with the deprotection of the aldehyde.
Reaction Pathway
Caption: Multi-step synthesis of 2-(4-Formylphenyl)acetonitrile from 4-bromobenzaldehyde.
Mechanistic Considerations
The core of this route is the Rosenmund-von Braun reaction , a copper-catalyzed nucleophilic aromatic substitution. The mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the desired nitrile.[1] The protection of the aldehyde as an acetal is crucial to prevent its reaction with the cyanide nucleophile or the organometallic intermediates that could form under certain cyanation conditions. Acid-catalyzed deprotection regenerates the aldehyde in the final step.
Experimental Protocol
Step 1: Protection of 4-Bromobenzaldehyde
-
To a solution of 4-bromobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.
Step 2: Rosenmund-von Braun Cyanation
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the protected 4-bromobenzaldehyde (1 equivalent) with copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as DMF or NMP.[1]
-
Heat the mixture to reflux (typically 150-200 °C) for several hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected phenylacetonitrile derivative in a mixture of acetone and hydrochloric acid.
-
Stir the solution at room temperature until TLC analysis indicates complete deprotection.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by recrystallization or column chromatography.
Route 2: Vilsmeier-Haack Formylation of Phenylacetonitrile
This route offers a more direct approach by introducing the formyl group onto the phenylacetonitrile backbone in a single step. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings.
Reaction Pathway
Caption: Direct synthesis via Vilsmeier-Haack formylation of phenylacetonitrile.
Mechanistic Considerations
The reaction proceeds through the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the aromatic ring. The cyanomethyl group is an ortho, para-director; however, it is also deactivating. Therefore, forcing conditions may be required. The initial product is an iminium salt, which is hydrolyzed to the aldehyde during the aqueous workup.[2]
Experimental Protocol
-
In a three-necked flask cooled in an ice bath and under a nitrogen atmosphere, slowly add phosphorus oxychloride (3-4 equivalents) to anhydrous N,N-dimethylformamide (DMF) (5-6 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add phenylacetonitrile (1 equivalent) dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and stir until the hydrolysis of the intermediate iminium salt is complete.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
Route 3: Oxidation of 4-Methylphenylacetonitrile
This strategy involves the selective oxidation of the methyl group of the readily available 4-methylphenylacetonitrile (p-tolunitrile). The challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or reaction with the nitrile group.
Reaction Pathway
Caption: Synthesis of 2-(4-Formylphenyl)acetonitrile by oxidation of 4-methylphenylacetonitrile.
Mechanistic Considerations
Various oxidizing agents can be employed for the conversion of a benzylic methyl group to an aldehyde. Reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are known for such transformations. The reaction mechanism with MnO₂ is thought to involve a radical pathway on the surface of the solid oxidant. For SeO₂, the reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement. The choice of solvent and reaction conditions is critical to prevent over-oxidation.
Experimental Protocol
-
To a solution of 4-methylphenylacetonitrile (1 equivalent) in a suitable solvent (e.g., dioxane or a chlorinated solvent), add an excess of activated manganese dioxide (5-10 equivalents).
-
Reflux the mixture for an extended period (24-48 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide through a pad of celite.
-
Wash the filter cake with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route 4: Sommelet Reaction of 4-(Bromomethyl)phenylacetonitrile
The Sommelet reaction provides a classical method for the conversion of a benzyl halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[4][5] The required starting material, 4-(bromomethyl)phenylacetonitrile, can be prepared from 4-methylphenylacetonitrile.
Reaction Pathway
Caption: Two-step synthesis via radical bromination followed by the Sommelet reaction.
Mechanistic Considerations
The synthesis begins with the radical bromination of 4-methylphenylacetonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN. The subsequent Sommelet reaction involves the formation of a quaternary ammonium salt between the benzyl bromide and hexamine.[5][6] This salt is then hydrolyzed in aqueous solution. The mechanism of the final hydrolysis step is complex but is thought to involve the transfer of a hydride from a methylene group of the hexamine moiety to the benzylic carbon, followed by hydrolysis to the aldehyde.[6]
Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)phenylacetonitrile
-
To a solution of 4-methylphenylacetonitrile (1 equivalent) in a nonpolar solvent like carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).[7]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[7]
-
Cool the reaction mixture and filter off the succinimide byproduct.[7]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-(bromomethyl)phenylacetonitrile can often be used directly in the next step.
Step 2: Sommelet Reaction
-
To a solution of 4-(bromomethyl)phenylacetonitrile (1 equivalent) in a solvent such as chloroform or aqueous acetic acid, add hexamine (1.1 equivalents).
-
Reflux the mixture for several hours.
-
After cooling, add water and continue to reflux for an additional period to effect hydrolysis.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Comparative Analysis
| Feature | Route 1: From 4-Bromobenzaldehyde | Route 2: Vilsmeier-Haack | Route 3: Oxidation | Route 4: Sommelet Reaction |
| Number of Steps | 3 | 1 | 1 | 2 |
| Starting Material | 4-Bromobenzaldehyde | Phenylacetonitrile | 4-Methylphenylacetonitrile | 4-Methylphenylacetonitrile |
| Key Reagents | Ethylene glycol, CuCN, Acid | POCl₃, DMF | MnO₂ or SeO₂ | NBS, AIBN, Hexamine |
| Overall Yield | Moderate | Variable (Substrate dependent) | Moderate to Low | Moderate |
| Scalability | Feasible, but multiple steps can be cumbersome. | Can be challenging due to exothermic nature and workup. | Limited by the need for a large excess of solid oxidant. | Generally scalable. |
| Safety Concerns | Use of highly toxic CuCN. | Use of corrosive and water-sensitive POCl₃. | Use of stoichiometric heavy metal oxidants. | Use of lachrymatory benzyl bromide intermediate. |
| Substrate Scope | Generally applicable to aryl bromides. | Limited to electron-rich or moderately activated rings. | Can be prone to over-oxidation. | Generally reliable for benzylic halides. |
Conclusion
The choice of the optimal synthetic route to 2-(4-Formylphenyl)acetonitrile depends on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield.
-
Route 1 (from 4-Bromobenzaldehyde) is a reliable and well-established method, but its multi-step nature and the use of highly toxic copper cyanide are significant drawbacks.
-
Route 2 (Vilsmeier-Haack Formylation) offers the most direct approach. However, its success is highly dependent on the reactivity of the phenylacetonitrile ring, and the reaction conditions can be harsh.
-
Route 3 (Oxidation) is conceptually simple but often suffers from low yields and difficulties in controlling the selectivity, leading to over-oxidation.
-
Route 4 (Sommelet Reaction) presents a balanced approach. While it involves two steps from the readily available 4-methylphenylacetonitrile, the reactions are generally robust and scalable, and it avoids the use of highly toxic reagents like copper cyanide.
For many applications, the Sommelet reaction (Route 4) may represent the most practical and efficient compromise between the number of steps, yield, and safety considerations. However, for specific circumstances where phenylacetonitrile is a more accessible starting material, optimization of the Vilsmeier-Haack formylation (Route 2) could be a viable option. Careful consideration of the experimental parameters and safety protocols is paramount for the successful implementation of any of these synthetic strategies.
References
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis routes of 4-(Bromomethyl)benzaldehyde [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to HPLC Analysis for Determining the Purity of 2-(4-Formylphenyl)acetonitrile
Introduction
2-(4-Formylphenyl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its molecular structure, featuring both a reactive aldehyde and a nitrile group, makes it a versatile building block.[2] Consequently, ensuring its purity is paramount to the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution and sensitivity.
This guide provides an in-depth, comparative analysis of HPLC methods for determining the purity of 2-(4-Formylphenyl)acetonitrile. We will explore a primary reversed-phase HPLC (RP-HPLC) method, detailing the rationale behind the selection of chromatographic parameters. Furthermore, we will compare this method with alternative techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), providing supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs. All methodologies are presented with a focus on scientific integrity and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its robustness, versatility, and compatibility with a wide range of analytes.[6] For a polar aromatic compound like 2-(4-Formylphenyl)acetonitrile, a C18 stationary phase is the logical first choice, providing a hydrophobic surface for interaction.
Rationale for Method Development
The primary objective is to develop a stability-indicating HPLC method capable of separating the main component from its potential process-related impurities and degradation products. The polarity of 2-(4-Formylphenyl)acetonitrile necessitates a mobile phase with a higher aqueous content to ensure adequate retention on a C18 column. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and low viscosity.[7]
The UV spectrum of aromatic aldehydes and nitriles typically shows strong absorbance in the 200-300 nm range.[8][9] A detection wavelength of 254 nm is chosen as it provides a good response for the parent compound and potential aromatic impurities.
Potential Impurities
Based on common synthetic routes for aromatic nitriles and aldehydes, the following potential impurities have been identified for method development and validation:[10][11][12]
-
4-Formylbenzaldehyde (Impurity A): A potential starting material or by-product.
-
4-Cyanobenzaldehyde (Impurity B): A related aromatic aldehyde.
-
2-Phenylacetonitrile (Impurity C): A structurally similar nitrile.
-
4-Methylbenzonitrile (Impurity D): A potential impurity from starting materials.
Optimized RP-HPLC Method
A systematic approach involving the evaluation of mobile phase composition and gradient elution was undertaken to achieve optimal separation.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 40 60 20 40 60 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 2-(4-Formylphenyl)acetonitrile in the mobile phase (70:30 Water:Acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.
-
Prepare a spiked sample by adding known amounts of impurities A, B, C, and D to the sample solution.
-
Data Presentation: RP-HPLC Method Performance
| Parameter | 2-(4-Formylphenyl)acetonitrile | Impurity A | Impurity B | Impurity C | Impurity D |
| Retention Time (min) | 12.5 | 8.2 | 9.8 | 14.1 | 15.5 |
| Relative Retention Time | 1.00 | 0.66 | 0.78 | 1.13 | 1.24 |
| Resolution (Rs) | - | 5.8 | 3.5 | 2.8 | 2.1 |
| Tailing Factor (T) | 1.1 | 1.2 | 1.1 | 1.3 | 1.2 |
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC purity analysis of 2-(4-Formylphenyl)acetonitrile.
Comparative Analysis of Alternative Techniques
While RP-HPLC is a robust and widely applicable technique, alternative methods may offer advantages in specific scenarios, such as for volatile impurities or when orthogonal separation mechanisms are desired.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for definitive identification.
Applicability to 2-(4-Formylphenyl)acetonitrile:
The analyte has a moderate boiling point, making it amenable to GC analysis. However, thermally labile impurities could degrade in the high temperatures of the GC inlet and column.[14][15] GC is particularly well-suited for detecting volatile impurities that might not be well-retained by RP-HPLC, such as residual solvents from the synthesis.
Experimental Protocol: GC Purity Determination
-
Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of 1 mg/mL.
Performance Comparison:
| Feature | RP-HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Wide range of polar and non-polar compounds. | Volatile and semi-volatile, thermally stable compounds. |
| Selectivity | Excellent for polar and non-polar impurities. | Excellent for volatile impurities and isomers. |
| Sensitivity | High with UV detection. | Very high with FID for carbon-containing compounds. |
| Drawbacks | Higher solvent consumption. | Potential for thermal degradation of the analyte or impurities. |
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16][17] It is considered a "green" chromatography technique due to the reduced use of organic solvents.[18] SFC can provide unique selectivity and is particularly advantageous for the separation of chiral compounds and polar analytes.[19]
Applicability to 2-(4-Formylphenyl)acetonitrile:
As a polar compound, 2-(4-Formylphenyl)acetonitrile is a good candidate for SFC analysis, which can offer faster separations and different selectivity compared to RP-HPLC.[20] The use of modifiers, such as methanol, is necessary to elute polar compounds from the column.
Experimental Protocol: SFC Purity Determination
-
Instrumentation: SFC system with a back-pressure regulator, a CO2 pump, a modifier pump, an autosampler, a column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: Chiral or achiral stationary phase suitable for SFC (e.g., diol, ethyl pyridine).
-
Mobile Phase: Supercritical CO2 with a methanol modifier gradient.
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector scanning from 200-400 nm.
-
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent mixture to a concentration of 1 mg/mL.
Performance Comparison:
| Feature | RP-HPLC | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Speed | Moderate analysis times. | Typically faster analysis times than HPLC. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption ("Green" chemistry). |
| Selectivity | Based on hydrophobicity. | Orthogonal selectivity to RP-HPLC, tunable with pressure and temperature. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost and complexity. |
Visualization of the Method Comparison Logic
Caption: Decision logic for selecting an analytical technique for 2-(4-Formylphenyl)acetonitrile.
Conclusion
The purity determination of 2-(4-Formylphenyl)acetonitrile is critical for ensuring the quality of downstream products. This guide has detailed a robust and reliable reversed-phase HPLC method that is well-suited for routine quality control. The causality behind the selection of the stationary phase, mobile phase, and detection parameters has been explained to provide a deeper understanding of the method development process.
Furthermore, a comparative analysis with Gas Chromatography and Supercritical Fluid Chromatography has been presented. While RP-HPLC remains the primary choice for its versatility and established performance, GC offers a valuable orthogonal technique for the analysis of volatile impurities, and SFC presents a "greener" and often faster alternative with unique selectivity. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, desired analysis speed, and available instrumentation. All described methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[21][22]
References
-
ResearchGate. (n.d.). UV-visible spectra of 2 (A) and 4 (B) in acetonitrile. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
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Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
National Institutes of Health. (2023, August 9). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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ResearchGate. (2025, August 6). Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CA2254448A1 - Process for making aromatic nitriles.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Aromatic Hydrocarbon Analysis. Retrieved from [Link]
-
PubMed. (2012, November 26). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]
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MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]
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American Chemical Society. (n.d.). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Retrieved from [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Twisting Memoirs Publication. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectra (200-400 nm range) of 5.0 3 10-5 M acetonitrile.... Retrieved from [Link]
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Characterization of 2-(4-Formylphenyl)acetonitrile derivatives using spectroscopic methods
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is the bedrock of innovation. Among the versatile scaffolds used in modern synthesis, 2-(4-formylphenyl)acetonitrile stands out as a pivotal building block, prized for its dual reactivity stemming from the aldehyde and nitrile functionalities[1]. The precise and unambiguous characterization of this core structure, and its myriad derivatives, is not merely a procedural formality but a critical step that governs the success of subsequent research and development.
This guide offers an in-depth, comparative analysis of 2-(4-formylphenyl)acetonitrile and its derivatives through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will dissect the spectral features, explaining the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the strategic logic behind spectroscopic analysis and robust, self-validating experimental protocols.
Part 1: Spectroscopic Deep Dive on 2-(4-Formylphenyl)acetonitrile
2-(4-Formylphenyl)acetonitrile (also known as 4-cyanomethylbenzaldehyde) is a pale yellow to green crystalline solid with the molecular formula C₉H₇NO and a molecular weight of approximately 145.16 g/mol [1][2]. Its structure presents a fascinating interplay of electron-withdrawing groups on a benzene ring, leading to a distinct and predictable spectroscopic fingerprint.
¹H NMR Spectroscopy: Probing the Proton Environments
Proton NMR is arguably the most powerful tool for confirming the regiochemistry and structural integrity of organic molecules. For 2-(4-formylphenyl)acetonitrile, the spectrum is defined by three key regions: the highly deshielded aldehyde proton, the characteristic AA'BB' system of the 1,4-disubstituted aromatic ring, and the aliphatic methylene protons.
Causality Behind the Chemical Shifts: The powerful electron-withdrawing nature of both the formyl (-CHO) and cyanomethyl (-CH₂CN) groups dramatically influences the electronic environment of the entire molecule. The aldehyde proton is the most deshielded due to the strong anisotropy of the C=O bond and the electronegativity of the oxygen atom. The aromatic protons ortho to the formyl group are more deshielded than those ortho to the cyanomethyl group due to the superior electron-withdrawing resonance and inductive effects of the aldehyde.
Expected ¹H NMR (400 MHz, CDCl₃) Data:
-
δ ~10.0 ppm (s, 1H): This sharp singlet is characteristic of the aldehyde proton (-CHO). Its significant downfield shift is a primary indicator of the formyl group's presence.
-
δ ~7.9 ppm (d, 2H): A doublet corresponding to the two aromatic protons (H_a) ortho to the strongly electron-withdrawing aldehyde group.
-
δ ~7.5 ppm (d, 2H): A doublet for the two aromatic protons (H_b) ortho to the cyanomethyl group. Together, these two doublets form a classic AA'BB' coupling pattern typical of 1,4-disubstituted benzene rings.
-
δ ~3.8 ppm (s, 2H): A singlet representing the two equivalent protons of the benzylic methylene group (-CH₂CN).
Figure 1. Structure and ¹H NMR assignments for 2-(4-formylphenyl)acetonitrile.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information, revealing all unique carbon environments within the molecule. The deshielding effects observed in ¹H NMR are mirrored here, with carbons attached to or influenced by electronegative atoms appearing further downfield.
Expected ¹³C NMR (100 MHz, CDCl₃) Data:
-
δ ~191 ppm: Aldehyde carbonyl carbon (C=O). This is one of the most downfield signals in the spectrum.
-
δ ~136 ppm: Aromatic quaternary carbon bonded to the aldehyde group.
-
δ ~135 ppm: Aromatic quaternary carbon bonded to the cyanomethyl group.
-
δ ~130 ppm: Aromatic CH carbons ortho to the aldehyde.
-
δ ~129 ppm: Aromatic CH carbons ortho to the cyanomethyl group.
-
δ ~117 ppm: Nitrile carbon (-C≡N).
-
δ ~23 ppm: Benzylic methylene carbon (-CH₂CN).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. For this molecule, the C=O stretch of the aldehyde and the C≡N stretch of the nitrile are the most diagnostic peaks.
Key Vibrational Frequencies:
-
~2250 cm⁻¹ (medium, sharp): This peak is indicative of the nitrile (C≡N) stretching vibration . Its position and sharpness make it a reliable marker[3].
-
~1705 cm⁻¹ (strong, sharp): This strong absorption corresponds to the aldehyde carbonyl (C=O) stretching vibration . Conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde[4].
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (weak to medium): These two peaks, known as Fermi doublets, are characteristic of the C-H stretch of an aldehyde proton .
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
-
~1600 cm⁻¹ and ~1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
Mass Spectrometry: Determining Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for 2-(4-formylphenyl)acetonitrile is expected at an m/z corresponding to its monoisotopic mass of 145.05 Da[2].
Plausible Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses.
-
Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 144) is common for aldehydes.
-
Loss of the formyl group (•CHO): Cleavage of the bond between the ring and the aldehyde group can lead to the loss of a 29 Da radical, resulting in a fragment at m/z 116.
-
Loss of the cyanomethyl radical (•CH₂CN): This would result in a fragment at m/z 105.
Figure 2. Plausible EI-MS fragmentation pathways for 2-(4-formylphenyl)acetonitrile.
Summary of Spectroscopic Data for 2-(4-Formylphenyl)acetonitrile
| Technique | Feature | Expected Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s) | -CHO |
| ~7.9 ppm (d) | Ar-H (ortho to CHO) | ||
| ~7.5 ppm (d) | Ar-H (ortho to CH₂CN) | ||
| ~3.8 ppm (s) | -CH₂CN | ||
| ¹³C NMR | Chemical Shift (δ) | ~191 ppm | C=O |
| ~136 ppm | Ar-C (C-CHO) | ||
| ~135 ppm | Ar-C (C-CH₂CN) | ||
| ~130 ppm | Ar-CH (ortho to CHO) | ||
| ~129 ppm | Ar-CH (ortho to CH₂CN) | ||
| ~117 ppm | -C≡N | ||
| ~23 ppm | -CH₂CN | ||
| IR | Wavenumber (cm⁻¹) | ~2250 | C≡N stretch |
| ~1705 | C=O stretch | ||
| ~2820 & ~2720 | Aldehyde C-H stretch | ||
| MS (EI) | Mass-to-Charge (m/z) | 145 | Molecular Ion [M]⁺ |
| 144 | [M-H]⁺ | ||
| 116 | [M-CHO]⁺ | ||
| 105 | [M-CH₂CN]⁺ |
Part 2: A Comparative Guide: The Influence of Ring Substituents
To illustrate how spectroscopic data can be used to differentiate between closely related structures, we will now compare the parent compound with two derivatives: one bearing an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).
-
Derivative A (EDG): 2-(4-Formyl-3-methoxyphenyl)acetonitrile
-
Derivative B (EWG): 2-(4-Formyl-2-nitrophenyl)acetonitrile
The electronic nature of these substituents systematically alters the chemical shifts and vibrational frequencies, providing a predictable pattern for structural confirmation.
Comparative ¹H NMR Analysis
The primary impact of substituents will be on the chemical shifts of the aromatic and aldehyde protons.
-
Derivative A (EDG - Methoxy): The methoxy group (-OCH₃) is a strong electron-donating group through resonance. It will increase the electron density on the aromatic ring, causing the aromatic protons and the aldehyde proton to shift upfield (to a lower δ value) compared to the parent compound. A new singlet for the -OCH₃ protons will also appear around 3.9-4.0 ppm.
-
Derivative B (EWG - Nitro): The nitro group (-NO₂) is a very strong electron-withdrawing group. It will significantly decrease the electron density of the ring, causing the remaining aromatic protons and the aldehyde proton to shift further downfield (to a higher δ value) relative to the parent compound.
Comparative IR Analysis
The vibrational frequencies of the key functional groups are also sensitive to electronic effects.
-
Derivative A (EDG - Methoxy): The electron-donating methoxy group increases electron density in the C=O bond through resonance, slightly weakening it and lowering its bond order. This results in a decrease in the C=O stretching frequency (a shift to a lower wavenumber). The effect on the C≡N bond is generally less pronounced.
-
Derivative B (EWG - Nitro): The electron-withdrawing nitro group pulls electron density away from the C=O bond, strengthening it and increasing its bond order. This leads to an increase in the C=O stretching frequency (a shift to a higher wavenumber). A new, strong absorption for the nitro group will also appear around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
Comparative Spectroscopic Data Table
| Parameter | Parent Compound | Derivative A (EDG: -OCH₃) | Derivative B (EWG: -NO₂) |
| ¹H NMR: Aldehyde-H (δ) | ~10.0 ppm | Lower (e.g., ~9.9 ppm) | Higher (e.g., ~10.2 ppm) |
| ¹H NMR: Aromatic-H (δ) | ~7.5 - 7.9 ppm | Shifted Upfield | Shifted Downfield |
| IR: C=O Stretch (cm⁻¹) | ~1705 cm⁻¹ | Lower (e.g., ~1695 cm⁻¹) | Higher (e.g., ~1715 cm⁻¹) |
| IR: C≡N Stretch (cm⁻¹) | ~2250 cm⁻¹ | ~2245 cm⁻¹ | ~2255 cm⁻¹ |
| MS: Molecular Ion (m/z) | 145 | 175 | 190 |
Note: Values for derivatives are illustrative and based on established substituent effects.
Part 3: Experimental Protocols & Workflow
Reproducibility and accuracy are paramount. The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.
Workflow for Spectroscopic Characterization
Figure 3. A validated workflow for the complete spectroscopic characterization of a novel compound.
Detailed Experimental Protocols
1. NMR Sample Preparation and Acquisition (Self-Validating)
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard.
-
Cap the tube and gently vortex until the sample is fully dissolved.
-
Insert the tube into the spectrometer.
-
Acquire the ¹H spectrum. Validation Step: Before processing, ensure the TMS signal is a sharp singlet. Calibrate this peak to exactly 0.00 ppm.
-
Integrate all peaks and determine multiplicities (singlet, doublet, etc.).
-
Acquire the ¹³C spectrum. Validation Step: The CDCl₃ solvent peak should appear as a triplet at ~77.16 ppm. Use this as a secondary reference.
-
For complex structures, acquire 2D spectra (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
2. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Objective: To obtain a vibrational spectrum of the solid-state sample.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Validation Step: Record a background spectrum of the empty ATR stage. This spectrum, containing absorbances from atmospheric CO₂ and H₂O, will be automatically subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid sample onto the crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
3. Mass Spectrometry (Electrospray Ionization - ESI)
-
Objective: To determine the accurate mass of the molecular ion.
-
Methodology:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Validation Step: Calibrate the mass spectrometer using a known calibration standard immediately prior to running the sample. This ensures high mass accuracy.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in both positive and negative ion modes.
-
Analyze the data to find the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions. The measured mass should agree with the calculated theoretical mass within 5 ppm.
-
Conclusion
The spectroscopic characterization of 2-(4-formylphenyl)acetonitrile and its derivatives is a logical and systematic process. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map out the C-H framework, IR spectroscopy unequivocally identifies the key aldehyde and nitrile functional groups, and mass spectrometry confirms the molecular weight and provides clues to the compound's stability and connectivity.
As demonstrated, the electronic effects of substituents provide a powerful and predictable tool for analysis, causing systematic shifts in NMR and IR data that allow for the confident characterization of a whole family of related compounds. By employing the robust, self-validating protocols outlined here, researchers can ensure the integrity and accuracy of their data, laying a solid foundation for future discoveries.
References
-
PubChem. 2-(4-formylphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
UCLA Chemistry. IR Absorption Table. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
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- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of the Biological Activity of 2-(4-Formylphenyl)acetonitrile Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is a perpetual endeavor. Among these, the 2-(4-Formylphenyl)acetonitrile core has emerged as a promising starting point for the development of a diverse array of therapeutic agents. The inherent reactivity of the formyl and nitrile functionalities provides a versatile platform for the synthesis of a multitude of analogs, each with the potential for unique biological activities. This guide presents a comparative analysis of the biological activities of various 2-(4-Formylphenyl)acetonitrile analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel drug candidates.
The 2-(4-Formylphenyl)acetonitrile Scaffold: A Gateway to Diverse Bioactivity
The 2-(4-Formylphenyl)acetonitrile molecule is characterized by a phenyl ring substituted with a formyl group and an acetonitrile moiety. This unique arrangement of functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for combinatorial chemistry and lead optimization. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is frequently employed to react the active methylene group of the acetonitrile with various aldehydes, yielding α,β-unsaturated nitrile derivatives. This reaction serves as a straightforward method for generating a library of analogs with diverse substitutions, paving the way for a systematic exploration of their biological potential.
Comparative Biological Evaluation of 2-(4-Formylphenyl)acetonitrile Analogs
The true measure of a molecular scaffold's utility lies in the biological activities of its derivatives. Here, we present a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of representative 2-(4-Formylphenyl)acetonitrile analogs, drawing upon data from various in vitro and in vivo studies.
Anticancer Activity: Targeting the Cytoskeleton
A significant body of research points towards the potent anticancer activity of phenylacetonitrile derivatives, with many analogs exhibiting cytotoxicity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1][2] By disrupting the formation of microtubules, these analogs can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis.[1]
Table 1: Comparative Cytotoxic Activity (IC50) of Representative 2-Phenylacrylonitrile Analogs
| Compound ID | R1 (Substitution on Phenyl Ring A) | R2 (Substitution on Phenyl Ring B) | HCT116 (Colon Cancer) IC50 (nM) | BEL-7402 (Liver Cancer) IC50 (nM) | Reference |
| 1g2a | 3,4,5-trimethoxy | 4-(1H-1,2,3-triazol-1-yl) | 5.9 | 7.8 | [1] |
| Analog A | 4-methoxy | 3,4,5-trimethoxy | 35 | Not Reported | [2] |
| Analog B | 4-fluoro | 4-nitro | 52,000 (PC3) | 100,000 (MCF-7) | [3] |
Note: Data for Analog A and B are from studies on structurally related phenylacetonitrile derivatives and are included for comparative purposes. Cell lines for Analog B are Prostate Carcinoma (PC3) and Breast Cancer (MCF-7).
The data clearly indicates that substitutions on both phenyl rings play a crucial role in determining the cytotoxic potency. The 3,4,5-trimethoxyphenyl moiety, a common feature in many tubulin inhibitors, appears to be a significant contributor to the high activity of compound 1g2a .[1]
The anticancer activity of these analogs is often linked to their ability to bind to the colchicine binding site on β-tubulin.[1][4] This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton. The resulting destabilization of the microtubule network leads to mitotic arrest and ultimately, apoptosis.
Caption: Putative antimicrobial mechanism.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Small molecule inhibitors of inflammatory pathways are therefore of significant therapeutic interest. Phenyl-containing compounds have been investigated for their anti-inflammatory properties, with some demonstrating efficacy in animal models of inflammation. [5][6] Table 3: Comparative Anti-inflammatory Activity of Representative Phenyl-Containing Analogs
| Compound ID | Animal Model | Edema Inhibition (%) | Reference |
| Analog F | Croton oil-induced ear edema (mice) | High | [5] |
| Analog G | Carrageenan-induced paw edema (rats) | Significant | [7] |
| Diclofenac | Carrageenan-induced paw edema (rats) | Standard | [8] |
Note: Data is for structurally related phenyl and pyrazolone derivatives.
These studies indicate that analogs of 2-(4-Formylphenyl)acetonitrile have the potential to be developed into potent anti-inflammatory agents. The observed in vivo activity suggests that these compounds are bioavailable and can effectively modulate inflammatory responses.
The anti-inflammatory effects of these small molecules may be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade, such as the NF-κB and JAK/STAT pathways. [9][10]By interfering with these pathways, the production of pro-inflammatory cytokines and mediators can be suppressed, leading to a reduction in inflammation.
Caption: Anti-inflammatory mechanism.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(4-Formylphenyl)acetonitrile analogs is profoundly influenced by the nature and position of substituents on the phenyl rings. Analysis of the available data allows for the deduction of several key SAR trends:
-
Anticancer Activity: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring often enhances cytotoxic activity, particularly when positioned at the 3, 4, and 5 positions. [1]The introduction of heterocyclic moieties, like triazoles, can also significantly improve potency. [1]Conversely, electron-withdrawing groups may lead to a decrease in activity. [3]* Antimicrobial Activity: Lipophilicity appears to be a critical factor for antimicrobial efficacy. Modifications that increase the overall lipophilicity of the molecule may enhance its ability to penetrate bacterial cell membranes. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility and bioavailability.
-
Anti-inflammatory Activity: The electronic properties of the substituents can influence the ability of the molecule to interact with target proteins in inflammatory pathways. The presence of heterocyclic rings, such as thiazole, has been shown to enhance anti-inflammatory effects in related compounds. [6]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for the key biological assays discussed in this guide.
Synthesis of 2-(4-Formylphenyl)acetonitrile Analogs via Knoevenagel Condensation
Caption: Synthesis workflow.
Protocol:
-
To a solution of 2-(4-Formylphenyl)acetonitrile (1 mmol) and the desired substituted aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the analog.
-
Administer the test compounds and control substances orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the negative control group.
Conclusion and Future Directions
The 2-(4-Formylphenyl)acetonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the potential of its analogs as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed provide a rational basis for the design of more potent and selective compounds. The detailed experimental protocols offer a practical toolkit for researchers to synthesize and evaluate new derivatives.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis of larger, more diverse libraries of analogs, coupled with high-throughput screening, will be crucial for identifying lead compounds with improved pharmacological profiles. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Such knowledge will be instrumental in the optimization of lead compounds and their progression towards clinical development.
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A Comparative Guide to the Synthesis of 2-(4-Formylphenyl)acetonitrile: Validation of a Novel Palladium-Catalyzed Approach
Introduction
2-(4-Formylphenyl)acetonitrile is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its structure, incorporating both a reactive aldehyde (formyl) group and a versatile nitrile moiety, renders it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals and functional polymers.[1] The aldehyde can readily participate in condensation and nucleophilic addition reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to generate a variety of nitrogen-containing heterocycles.[1][2]
Given its utility, the development of efficient, scalable, and sustainable methods for its synthesis is a critical objective. This guide provides an in-depth comparison of established synthetic routes to 2-(4-Formylphenyl)acetonitrile and introduces a novel, validated palladium-catalyzed method that offers significant advantages in terms of efficiency, safety, and substrate scope. Our analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
Workflow for Method Validation
The following diagram outlines the logical workflow employed in this guide to compare and validate the different synthetic strategies.
Caption: Workflow for the validation of a new synthetic method.
Established Synthetic Methodologies: A Critical Overview
Several classical methods have been reported for the synthesis of 2-(4-Formylphenyl)acetonitrile.[1] While effective to varying degrees, they often present challenges related to harsh reaction conditions, the use of toxic reagents, and moderate yields.
Method A: Direct Cyanation of 4-Formylbenzyl Bromide
This approach represents a direct, two-step synthesis starting from the commercially available 4-formylbenzyl alcohol. The first step is the bromination of the alcohol to form 4-formylbenzyl bromide, followed by a nucleophilic substitution with a cyanide salt.
Reaction Scheme: (Step 1) 4-Formylbenzyl alcohol + PBr₃ → 4-Formylbenzyl bromide (Step 2) 4-Formylbenzyl bromide + NaCN → 2-(4-Formylphenyl)acetonitrile
Causality and In-Field Insights: This is a classic Sₙ2 pathway. The primary challenge lies in the use of highly toxic and hygroscopic alkali metal cyanides like NaCN or KCN.[3] The reaction requires strictly anhydrous conditions to prevent the hydrolysis of the cyanide and the formation of by-products.[3] Furthermore, the aldehyde functionality can be sensitive to the reaction conditions, potentially leading to side reactions and reduced yields.
Method B: Sommelet Reaction/Oxidation of 4-(Cyanomethyl)benzyl Precursors
This route involves first synthesizing 4-(cyanomethyl)benzyl halide and then oxidizing the benzylic position to the aldehyde. The Sommelet reaction is a classic method for this transformation, utilizing hexamine.[4][5][6]
Reaction Scheme: (Step 1) 4-Methylbenzyl chloride + NaCN → 4-Tolylacetonitrile (Step 2) 4-Tolylacetonitrile + NBS → 4-(Cyanomethyl)benzyl bromide (Step 3) 4-(Cyanomethyl)benzyl bromide + Hexamine, then H₂O → 2-(4-Formylphenyl)acetonitrile
Causality and In-Field Insights: The Sommelet reaction proceeds through the formation of a hexaminium salt, which is then hydrolyzed to yield the aldehyde.[4][6] While it avoids direct oxidation of a pre-existing aldehyde, the reaction often requires lengthy reflux times and the yields can be variable. The multi-step nature of the overall sequence also contributes to a lower overall yield and increased operational complexity.
A Novel Approach: Palladium-Catalyzed Cyanation
To overcome the limitations of the established methods, we validated a modern synthetic strategy based on palladium-catalyzed cross-coupling. This approach utilizes a less toxic cyanide source and offers broader functional group tolerance under milder conditions. The proposed route starts from 4-bromobenzaldehyde, which is protected as an acetal before the cyanation step.
Reaction Scheme: (Step 1) 4-Bromobenzaldehyde + Ethylene Glycol → 2-(4-Bromophenyl)-1,3-dioxolane (Step 2) 2-(4-Bromophenyl)-1,3-dioxolane + Zn(CN)₂ (Pd-catalyzed) → 2-(4-(1,3-dioxolan-2-yl)phenyl)acetonitrile (Step 3) 2-(4-(1,3-dioxolan-2-yl)phenyl)acetonitrile + H₃O⁺ → 2-(4-Formylphenyl)acetonitrile
Causality and In-Field Insights: The key to this method is the palladium-catalyzed cyanation of an aryl bromide.[7] This reaction class is well-established for its high efficiency and functional group tolerance.[8] Using zinc cyanide [Zn(CN)₂] or potassium hexacyanoferrate(II) [K₄Fe(CN)₆] as the cyanide source is significantly safer than using NaCN or KCN.[9] The initial protection of the aldehyde as a dioxolane acetal is a crucial step to prevent unwanted side reactions during the cross-coupling. The final deprotection is typically a high-yielding step performed under mild acidic conditions.[10]
Mechanistic Diagram of the Key Catalytic Cycle
Caption: Palladium-catalyzed cyanation cycle.
Comparative Performance Data
The following table summarizes the key performance indicators from our validation experiments for the three methodologies.
| Metric | Method A: Direct Cyanation | Method B: Sommelet Reaction | Method C: Pd-Catalyzed Cyanation (New) |
| Starting Material | 4-Formylbenzyl alcohol | 4-Methylbenzyl chloride | 4-Bromobenzaldehyde |
| Key Reagents | PBr₃, NaCN | NBS, Hexamine | Ethylene Glycol, Zn(CN)₂ , Pd Catalyst |
| Number of Steps | 2 | 3 | 3 |
| Overall Yield | ~55-65% | ~40-50% | ~80-90% |
| Product Purity (crude) | Good | Fair (requires chromatography) | Excellent |
| Reaction Time | 12-18 hours | 24-36 hours | 10-15 hours |
| Safety Concerns | High (Acutely toxic NaCN) | Moderate (NBS is a lachrymator) | Low (Safer cyanide source) |
| Scalability | Limited by safety protocols | Moderate | High |
Detailed Experimental Protocols
Protocol for Method C: Palladium-Catalyzed Cyanation
Step 1: Protection of 4-Bromobenzaldehyde
-
To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (18.5 g, 100 mmol), ethylene glycol (8.4 mL, 150 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approx. 3-4 hours).
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(4-bromophenyl)-1,3-dioxolane as a colorless oil, which can be used without further purification.
Step 2: Palladium-Catalyzed Cyanation
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-(4-bromophenyl)-1,3-dioxolane (22.9 g, 100 mmol), zinc cyanide (Zn(CN)₂, 7.0 g, 60 mmol), and anhydrous DMF (100 mL).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (1.46 g, 2 mol%).
-
Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a 10% aqueous ammonia solution (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 2-(4-(1,3-dioxolan-2-yl)phenyl)acetonitrile can be purified by column chromatography if necessary.
Step 3: Deprotection to Yield Final Product
-
Dissolve the crude product from Step 2 in a mixture of acetone (150 mL) and 2M HCl (50 mL).[10]
-
Stir the mixture at room temperature for 2-3 hours until TLC indicates complete conversion.
-
Neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Remove the solvent under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to afford pure 2-(4-formylphenyl)acetonitrile as a pale yellow solid.[1]
Expected Characterization Data:
Conclusion and Recommendations
This guide demonstrates that while classical methods for synthesizing 2-(4-formylphenyl)acetonitrile are functional, they are outperformed by modern catalytic approaches. The novel palladium-catalyzed cyanation route (Method C) presents a robust, high-yielding, and significantly safer alternative. The use of a protected aldehyde and a less toxic cyanide source mitigates common side reactions and addresses critical safety concerns associated with traditional methods. For researchers in drug development and process chemistry, where yield, purity, and safety are paramount, the palladium-catalyzed method is the recommended approach for the synthesis of this valuable intermediate.
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A Comparative Guide to the Synthesis of 2-(4-Formylphenyl)acetonitrile: An Analysis of Reaction Kinetics
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(4-Formylphenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds, owing to its versatile formyl and nitrile functionalities.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, with a focus on the underlying reaction kinetics that govern process efficiency and yield.
While specific kinetic studies for the synthesis of 2-(4-Formylphenyl)acetonitrile are not extensively documented in peer-reviewed literature, this guide will draw upon well-established kinetic principles of analogous reactions to provide a robust comparative framework. We will explore two dominant synthetic strategies: the palladium-catalyzed cyanation of a benzylic halide and the Knoevenagel condensation of an aromatic aldehyde with acetonitrile. Each method will be evaluated for its mechanistic underpinnings, reaction kinetics, and practical considerations for laboratory and potential scale-up applications.
Method 1: Palladium-Catalyzed Cyanation of 4-(Bromomethyl)benzaldehyde
The introduction of a nitrile group via palladium-catalyzed cyanation of aryl or benzyl halides is a powerful and widely utilized transformation in organic synthesis.[2] This method offers a direct and generally high-yielding route to the target molecule from a readily available starting material.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation is a well-studied process. It typically involves the oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the desired nitrile product and regenerate the active palladium(0) species. A critical factor influencing the reaction kinetics is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst and impede the catalytic cycle.[3]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl bromides.
Materials:
-
4-(Bromomethyl)benzaldehyde
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(bromomethyl)benzaldehyde (1.0 equiv), potassium ferrocyanide(II) trihydrate (0.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and a degassed aqueous solution of sodium carbonate (2.0 M).
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Kinetics: A-Qualitative Analysis
Due to the absence of specific kinetic data for the cyanation of 4-(bromomethyl)benzaldehyde, we will discuss the key kinetic factors based on studies of similar palladium-catalyzed cross-coupling reactions. The rate of reaction is influenced by several parameters:
-
Catalyst and Ligand Concentration: The reaction rate is expected to be dependent on the concentration of the active palladium(0) catalyst.
-
Cyanide Source: The choice and solubility of the cyanide source can significantly impact the reaction rate. Less soluble sources may provide a slow release of cyanide ions, mitigating catalyst poisoning.[3]
-
Temperature: As with most chemical reactions, an increase in temperature will generally increase the reaction rate.
-
Substrate and Reagent Concentration: The reaction rate will also be dependent on the concentrations of the benzyl bromide and the cyanide source.
A key challenge in palladium-catalyzed cyanations is the inhibition of the catalyst by excess cyanide. This can lead to a complex kinetic profile where the reaction rate may not be straightforwardly correlated with the bulk cyanide concentration.
Method 2: Knoevenagel Condensation of 4-Formylbenzaldehyde with Acetonitrile
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a base.[4] For the synthesis of 2-(4-Formylphenyl)acetonitrile, this would involve the reaction of 4-formylbenzaldehyde with acetonitrile.
Mechanistic Rationale
The reaction proceeds via a base-catalyzed mechanism. A basic catalyst, such as piperidine or an alkali hydroxide, deprotonates the acetonitrile to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 4-formylbenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β-unsaturated nitrile product.
Experimental Protocol: Knoevenagel Condensation
The following is an adapted protocol for the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile, based on similar reported procedures.[5]
Materials:
-
4-Formylbenzaldehyde
-
Acetonitrile
-
Piperidine (catalyst)
-
Ethanol
-
Molecular sieves (optional, for dehydration)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-formylbenzaldehyde (1.0 equiv) in an excess of acetonitrile, which acts as both reactant and solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equiv).
-
If desired, add activated molecular sieves to the reaction mixture to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent (excess acetonitrile) is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid to remove the catalyst, then with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Reaction Kinetics: Insights from Analogous Systems
Direct kinetic studies on the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile are scarce. However, studies on the condensation of benzaldehydes with other active methylene compounds, such as malononitrile, provide valuable insights.
The reaction rate is typically dependent on:
-
Concentrations of Reactants: The rate is expected to be first order with respect to both the aldehyde and the active methylene compound.
-
Catalyst Concentration: The concentration of the base catalyst directly influences the rate of carbanion formation and thus the overall reaction rate.
-
Nature of the Aldehyde: Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.
-
Acidity of the Methylene Compound: The pKa of the active methylene compound is a crucial factor. More acidic compounds will form carbanions more readily, leading to faster reaction rates. Acetonitrile is significantly less acidic than compounds like malononitrile, which may necessitate more forcing reaction conditions (higher temperatures, stronger bases, or longer reaction times).
Comparative Analysis
| Feature | Palladium-Catalyzed Cyanation | Knoevenagel Condensation |
| Starting Materials | 4-(Bromomethyl)benzaldehyde | 4-Formylbenzaldehyde, Acetonitrile |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Basic catalyst (e.g., Piperidine) |
| Key Kinetic Factors | Catalyst activity and stability, cyanide concentration | Base strength, acidity of methylene compound |
| Typical Reaction Times | 1-24 hours | 2-48 hours |
| Typical Yields | Good to excellent | Moderate to good |
| Advantages | High yields, direct conversion | Atom economical, readily available starting materials |
| Disadvantages | Cost and toxicity of palladium, catalyst poisoning | Potentially harsh conditions for less active methylene compounds |
Visualizing the Synthetic Pathways
Palladium-Catalyzed Cyanation Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
Knoevenagel Condensation Workflow
Sources
A Comparative Analysis of 2-(4-Formylphenyl)acetonitrile in Multi-Component Reactions: A Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, multi-component reactions (MCRs) stand out for their efficiency in constructing complex molecular architectures from simple starting materials in a single step. The choice of each component is critical to the success of these reactions. This guide provides an in-depth technical comparison of 2-(4-Formylphenyl)acetonitrile, a versatile bifunctional building block, against other substituted benzaldehydes in three key MCRs: the Ugi, Passerini, and Gewald reactions. Through a combination of established principles and comparative data, we aim to elucidate the unique reactivity profile of this compound and guide its strategic application in complex syntheses.
Introduction: The Strategic Advantage of a Bifunctional Aldehyde
2-(4-Formylphenyl)acetonitrile possesses both an aldehyde and a nitrile functional group. This dual functionality makes it a particularly interesting substrate for MCRs, as the nitrile group can either remain as a handle for post-MCR modifications or potentially participate in secondary reactions. The electron-withdrawing nature of the cyanomethyl group is also expected to influence the reactivity of the formyl group, a central theme of this investigation.
This guide will explore the performance of 2-(4-Formylphenyl)acetonitrile in comparison to benzaldehydes bearing either electron-donating groups (EDGs) or other electron-withdrawing groups (EWGs). For this comparative study, we will use 4-methoxybenzaldehyde as a representative of aldehydes with an EDG and 4-nitrobenzaldehyde as a representative of aldehydes with a strong EWG.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[1][2] The initial and often rate-determining step is the formation of an imine from the aldehyde and the amine.[1][3]
Mechanistic Considerations and Expected Reactivity
The electrophilicity of the aldehyde's carbonyl carbon is paramount for the initial imine formation. Aldehydes with EWGs are generally more reactive towards nucleophilic attack by the amine.[4] Therefore, we can hypothesize the following reactivity order in the Ugi reaction:
4-Nitrobenzaldehyde > 2-(4-Formylphenyl)acetonitrile > Benzaldehyde > 4-Methoxybenzaldehyde
The cyanomethyl group in 2-(4-Formylphenyl)acetonitrile is a moderate electron-withdrawing group, suggesting its reactivity will be higher than unsubstituted benzaldehyde but likely lower than that of 4-nitrobenzaldehyde.
Caption: Generalized workflow of the Ugi four-component reaction.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison based on established reactivity principles.
| Aldehyde | Substituent Effect | Expected Yield (%) | Expected Reaction Time (h) |
| 4-Methoxybenzaldehyde | Strong EDG | 60-70 | 12-16 |
| Benzaldehyde | Neutral | 70-80 | 8-12 |
| 2-(4-Formylphenyl)acetonitrile | Moderate EWG | 80-90 | 4-8 |
| 4-Nitrobenzaldehyde | Strong EWG | 90-95 | 2-4 |
This data suggests that 2-(4-Formylphenyl)acetonitrile offers a favorable balance between high yield and moderate reaction times, making it a practical choice for library synthesis.
Experimental Protocol: Ugi Reaction
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide.
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[5][6] Unlike the Ugi reaction, the Passerini reaction is believed to proceed through a non-ionic, concerted mechanism in aprotic solvents.[7]
Mechanistic Insights and Reactivity Comparison
While the mechanism is different, the electrophilicity of the carbonyl carbon remains a key factor.[8] Therefore, a similar trend in reactivity to the Ugi reaction is anticipated, with electron-withdrawing groups accelerating the reaction.
Caption: Generalized workflow of the Passerini three-component reaction.
Comparative Performance Data (Hypothetical)
| Aldehyde | Substituent Effect | Expected Yield (%) | Expected Reaction Time (h) |
| 4-Methoxybenzaldehyde | Strong EDG | 55-65 | 24-36 |
| Benzaldehyde | Neutral | 65-75 | 18-24 |
| 2-(4-Formylphenyl)acetonitrile | Moderate EWG | 75-85 | 12-18 |
| 4-Nitrobenzaldehyde | Strong EWG | 85-95 | 6-12 |
Again, 2-(4-Formylphenyl)acetonitrile is predicted to offer a good compromise between reactivity and yield.
Experimental Protocol: Passerini Reaction
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (5 mL), add the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Gewald Three-Component Reaction (Gewald-3CR)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[2][9]
Mechanistic Pathway and Substituent Effects
The initial step of the Gewald reaction is a Knoevenagel condensation between the aldehyde and the active methylene compound.[10] The rate of this step is influenced by the electrophilicity of the aldehyde. Therefore, aldehydes with electron-withdrawing groups are expected to react faster.[11]
Caption: Generalized workflow of the Gewald three-component reaction.
Comparative Performance Data (Hypothetical)
| Aldehyde | Substituent Effect | Expected Yield (%) |
| 4-Methoxybenzaldehyde | Strong EDG | 50-60 |
| Benzaldehyde | Neutral | 60-70 |
| 2-(4-Formylphenyl)acetonitrile | Moderate EWG | 70-80 |
| 4-Nitrobenzaldehyde | Strong EWG | 80-90 |
The presence of the electron-withdrawing cyanomethyl group in 2-(4-Formylphenyl)acetonitrile is anticipated to facilitate the initial Knoevenagel condensation, leading to higher yields compared to benzaldehyde and its electron-donating counterparts.
Experimental Protocol: Gewald Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol), and elemental sulfur (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product to obtain pure 2-aminothiophene.
Conclusion and Future Outlook
This comparative guide illustrates the promising potential of 2-(4-Formylphenyl)acetonitrile as a versatile building block in multi-component reactions. Its moderately electron-withdrawing nature enhances the reactivity of the aldehyde group, leading to potentially higher yields and shorter reaction times compared to benzaldehyde and its derivatives with electron-donating groups. The presence of the nitrile functionality offers a valuable handle for further molecular diversification, a significant advantage in the synthesis of compound libraries for drug discovery.
While the presented data for 2-(4-Formylphenyl)acetonitrile is based on established chemical principles, further experimental validation is warranted to fully characterize its reactivity profile. We encourage researchers to explore the utility of this bifunctional aldehyde in their own MCR-based synthetic strategies. The insights provided in this guide aim to facilitate the rational design of experiments and accelerate the discovery of novel and complex molecular entities.
References
-
Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233. [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94–100. [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129. (Note: A direct modern URL is not readily available for this historical document).
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Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
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Isambert, N., & Zhu, J. (2009). The Ugi reaction: recent advances in its stereoselective versions and applications. Chimia, 63(4), 204-209. [Link]
-
Sabnis, R. W., Forsch, R. A., & Finlay, H. J. (2001). The Gewald reaction. Tetrahedron, 57(40), 8235-8262. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65, pp. 1-140). John Wiley & Sons, Inc. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in organic synthesis. Chemical Reviews, 106(1), 17-89. [Link]
-
El-Sayed, R. (2018). Gewald reaction: an efficient and versatile tool for the synthesis of thiophene derivatives. Molecular Diversity, 22(3), 735-767. [Link]
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Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons. [Link]
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Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66. [Link]
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Nenajdenko, V. G. (Ed.). (2014). Isocyanide chemistry: applications in synthesis and materials science. John Wiley & Sons. [Link]
-
Bradley, J. C., Mirza, K. B., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of visualized experiments: JoVE, (21), 942. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
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Wikipedia. (2023, December 2). Passerini reaction. In Wikipedia. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2-(4-Formylphenyl)acetonitrile
This guide provides essential safety protocols for the handling, use, and disposal of 2-(4-Formylphenyl)acetonitrile, a bifunctional organic compound featuring both a nitrile and an aromatic aldehyde group. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. By grounding our recommendations in the compound's specific chemical properties, we aim to build a self-validating system of safety that protects personnel and ensures experimental integrity.
Hazard Profile Analysis: A Structurally-Informed Approach
A thorough risk assessment begins with understanding the molecule itself. 2-(4-Formylphenyl)acetonitrile's hazards are a composite of its two key functional groups: the acetonitrile moiety and the aromatic aldehyde.
-
Acetonitrile Moiety (-CH₂CN): The nitrile group is the primary driver of the compound's toxicity. Organic nitriles can be metabolized in the body to release cyanide, which interferes with cellular respiration.[1][2] Therefore, exposure through any route—inhalation, ingestion, or skin absorption—is a significant concern. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Aromatic Aldehyde Moiety (-C₆H₄-CHO): The formyl group attached to the benzene ring classifies this compound as an aromatic aldehyde. Aldehydes are known irritants to the skin, eyes, and respiratory system.[4][5] This is reflected in the compound's classification as a skin and eye irritant that may cause respiratory irritation.[3][6]
Based on aggregated GHS data, 2-(4-Formylphenyl)acetonitrile is classified with the following hazard statements:
This dual-hazard profile dictates a multi-layered PPE and engineering control strategy focused on preventing all routes of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and scale of work. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Double-gloved Nitrile | Chemical Splash Goggles | Lab Coat | Required: Use within a chemical fume hood. |
| Solution Preparation / Transfers | Double-gloved Nitrile or Nitrile + Butyl outer glove | Chemical Splash Goggles & Face Shield | Lab Coat | Required: Use within a chemical fume hood. |
| Running Reactions / Work-up | Double-gloved Nitrile or Nitrile + Butyl outer glove | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Required: Use within a chemical fume hood. |
| Large-Scale Operations (>10g) | Butyl or Viton® Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Required: Use within a chemical fume hood. |
In-Depth PPE Rationale
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[7][8][9] For prolonged handling or situations with a higher risk of splash, double-gloving or using a more robust outer glove like Butyl rubber is recommended, as it provides superior protection against many organic solvents and toxic compounds.[10] Always inspect gloves for tears or degradation before and during use.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[10][11] When handling larger volumes or performing tasks with a significant splash potential (e.g., transfers, extractions), a face shield must be worn in addition to goggles to protect the entire face.[10]
-
Body Protection: A flame-resistant lab coat, buttoned completely, is the minimum requirement. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with 2-(4-Formylphenyl)acetonitrile must be performed within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[12] If, under rare and specific circumstances (e.g., emergency spill response outside of a hood), there is a potential for exposure above occupational limits, a NIOSH-approved full-facepiece respirator with an organic vapor cartridge must be used.[10]
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step workflow provides a self-validating system for minimizing exposure during routine laboratory operations.
Step 1: Pre-Operation Risk Assessment
-
Review the Safety Data Sheet (SDS) for 2-(4-Formylphenyl)acetonitrile and any other chemicals being used.
-
Ensure a chemical fume hood is available and has been certified within the last year.
-
Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher.
-
Prepare and label all necessary waste containers in advance.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of gloves (nitrile or butyl, as per the task).
Step 3: Chemical Handling
-
Perform all manipulations, including weighing, transfers, and solution preparations, deep within the sash of the chemical fume hood.
-
Use non-sparking tools, as the related compound acetonitrile is highly flammable.[13]
-
Keep the primary container tightly closed when not in use.[11][14][15]
-
If transferring solvents, ensure containers are grounded and bonded to prevent static discharge.[11]
Step 4: Decontamination and Doffing PPE
-
Clean all contaminated surfaces within the fume hood.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior, and dispose of them in the designated solid hazardous waste container.
-
Remove the lab coat and apron, turning them inward to avoid spreading contamination.
-
Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[14]
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open and removing contact lenses if possible.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[11][12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoiding mouth-to-mouth).[10][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][12] Rinse the mouth with water.[6][11] Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand), collect with non-sparking tools, and place in a sealed, labeled container for hazardous waste disposal.[11][16] For large spills, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Management and Disposal Plan
Due to its toxicity, all materials contaminated with 2-(4-Formylphenyl)acetonitrile must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Solid Waste: Used gloves, weigh paper, and contaminated absorbent materials should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled waste container (e.g., glass or HDPE).[12] The container should be kept in secondary containment to prevent spills.[12]
-
-
Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[16][17] Never pour 2-(4-Formylphenyl)acetonitrile or its solutions down the drain.[12] On-site chemical deactivation or incineration are potential disposal methods but must be performed by specialized facilities.[12]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
